Tubulin polymerization-IN-42
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-4-(3,4,5-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C22H21NO5/c1-23-11-15(14-7-5-6-8-17(14)23)16-12-28-22(24)20(16)13-9-18(25-2)21(27-4)19(10-13)26-3/h5-11H,12H2,1-4H3 |
InChI Key |
TWAPIXHGRUSSFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Tubulin Polymerization-IN-42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tubulin Polymerization-IN-42, identified as compound 10j in the primary literature, is a novel indole-substituted furanone with demonstrated anti-cancer properties.[1] Its mechanism of action centers on the inhibition of tubulin polymerization, a critical process for cell division, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activity, putative mechanism, and the experimental protocols relevant to its study.
Core Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4] Microtubules are essential components of the cytoskeleton, playing a pivotal role in mitosis, cell structure, and intracellular transport. By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents its assembly into functional microtubules. This disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). Molecular docking studies suggest that this compound likely binds to the colchicine-binding site on β-tubulin, a well-established target for microtubule-destabilizing agents.[2][3]
Quantitative Biological Activity
While comprehensive quantitative data remains partially elusive without access to the full primary research article, a review of existing literature provides key insights into the potency of this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability | U-937 (Human lymphoma) | EC50 | 0.6 µM | [4] |
Note: Further quantitative data, such as the IC50 for in vitro tubulin polymerization and GI50 values across a broader range of cancer cell lines, are anticipated to be detailed in the primary publication by Hurysz B, et al. (2023).
Signaling Pathways and Molecular Interactions
The primary signaling pathway affected by this compound is the one governing microtubule dynamics and cell cycle progression. By inhibiting tubulin polymerization, the compound triggers a cascade of events that halt the cell cycle, typically at the G2/M phase, and activate apoptotic pathways.
Below is a logical diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols specific to this compound are pending access to the full primary research article. However, based on standard methodologies for evaluating tubulin polymerization inhibitors, the following protocols are representative of the likely assays performed.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is a standard method to directly measure the effect of a compound on the polymerization of purified tubulin.
Workflow Diagram:
Caption: General workflow for an in vitro tubulin polymerization assay.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine or bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8).
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to achieve the desired final concentrations.
-
Prepare a polymerization buffer containing GTP (typically 1 mM) and a fluorescent reporter dye that binds to polymerized microtubules.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the polymerization buffer to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the rate of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram:
Caption: General workflow for a cell viability MTT assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., U-937) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation and Assay:
-
Incubate the plate for a period that allows for multiple cell divisions (typically 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Following incubation, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 or GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a promising anti-cancer agent that functions by inhibiting tubulin polymerization. The available data indicates sub-micromolar efficacy in cancer cell lines. A more detailed understanding of its quantitative inhibitory activity on tubulin polymerization and its effects across a wider panel of cancer cell lines is necessary. Future research should focus on obtaining and analyzing the complete dataset from the primary literature, further elucidating the specific binding interactions with tubulin, and exploring its in vivo efficacy and safety profile in preclinical models. Such studies will be crucial in determining the full therapeutic potential of this novel indole-substituted furanone.
References
- 1. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
Indole-Substituted Furanones as Potent Tubulin Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in essential cellular processes, most notably mitosis. Its dynamic polymerization and depolymerization are fundamental for the formation of the mitotic spindle, making it a well-validated and highly attractive target for the development of anticancer therapeutics.[1] Disruption of tubulin dynamics can lead to cell cycle arrest and apoptosis, a mechanism exploited by numerous successful chemotherapeutic agents.[2] Among the various classes of tubulin inhibitors, those that bind to the colchicine binding site (CBS) are of particular interest as they are less susceptible to common multidrug resistance mechanisms.[1] This technical guide focuses on a promising class of small molecules: indole-substituted furanones, which have emerged as potent tubulin polymerization inhibitors targeting the CBS.[3][4] We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their potent anti-proliferative and antitubulin activities.
Introduction: The Rationale for Targeting Tubulin with Indole-Furanones
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to cell division, intracellular transport, and the maintenance of cell shape.[5] The inhibition of microtubule formation triggers cell death by apoptosis, making tubulin an effective target for cancer therapy.[2][6] While successful drugs like taxanes and vinca alkaloids target tubulin, their efficacy can be limited by issues such as multidrug resistance, low solubility, and toxicity.[3][7]
Inhibitors targeting the colchicine binding site (CBS) on β-tubulin offer a promising alternative.[1] The indole scaffold is a "privileged" structure in medicinal chemistry and has been extensively utilized in the design of CBS inhibitors.[8][9] The combination of an indole ring with a furanone moiety has led to the discovery of novel compounds with sub-micromolar anti-cancer potency and significant tubulin polymerization inhibition activity.[1][10] These indole-furanone hybrids represent a compelling structural motif for the development of the next generation of anti-cancer agents.[3][4]
Mechanism of Action: Disrupting Microtubule Dynamics
Indole-substituted furanones exert their anticancer effects by directly interfering with microtubule dynamics. Molecular docking studies have consistently shown that these compounds favorably bind to the colchicine binding site located at the interface of α- and β-tubulin.[3][4] This binding event physically obstructs the polymerization of tubulin heterodimers into microtubules.
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[8] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cascade and leads to cell death.[11]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for indole-furanone tubulin inhibitors.
Quantitative Data: Biological Activity of Indole-Furanone Derivatives
The potency of indole-substituted furanones has been evaluated through various in vitro assays. The following tables summarize the key quantitative data for a selection of these compounds, including their anti-proliferative activity against cancer cell lines (IC50 values) and their direct inhibitory effect on tubulin polymerization.
Table 1: Anti-proliferative Activity of Indole-Furanone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 3 | HL-60 | Sub-micromolar | [1] |
| 3b | U-937 | Sub-micromolar | [10] |
| St. 29 | - | Micromolar | [11] |
| St. 30 | A549 | - | [11] |
| 36 | HL-60 | Sub-micromolar | [1] |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| 3 | - | [1] |
| 3b | - | [10] |
| Most Potent Compound | - | [3][4] |
| St. 20 (Bis-indole) | 7.5 | [11] |
| St. 42 | 2.54 | [11] |
| St. 43 | 2.09 | [11] |
| 5m | 0.37 | [8] |
| 1k | 0.58 | [8][12] |
| 21 | 0.15 | [8] |
| 18g | 1.4 | [12] |
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the indole-furanone scaffold have provided valuable insights into the structural requirements for potent anti-tubulin activity.
Key SAR findings include:
-
A-Ring (Phenyl Ring): The substitution pattern on the phenyl A-ring is critical for activity. Both dimethoxy and trimethoxy substitutions have yielded active compounds, with the orientation of these groups towards the α-tubulin subunit being favored.[1]
-
B-Ring (Indole Ring): While N-indole substitution appears to have a lesser impact on activity, the orientation of the indole nitrogen pointing down into the colchicine binding site is preferred.[1]
-
C-Ring (Furanone Ring): The regioisomer of the furanone C-ring is important. A furanone carbonyl group located cis to the phenyl A-ring and pointing towards the α-subunit is favored for activity.[1]
The following diagram illustrates the key pharmacophoric features of the indole-furanone scaffold.
Caption: Key SAR findings for indole-furanone tubulin inhibitors.
Experimental Protocols
The characterization of indole-substituted furanones as tubulin inhibitors involves a series of key experiments. Below are detailed methodologies for these assays.
Tubulin Polymerization Assay
Objective: To determine the direct inhibitory effect of the test compounds on the polymerization of purified tubulin.
Methodology:
-
Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
The tubulin solution is aliquoted into a 96-well plate.
-
Test compounds at various concentrations are added to the wells. A positive control (e.g., colchicine) and a negative control (DMSO vehicle) are included.
-
The plate is incubated at 37°C to induce polymerization.
-
The change in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic (anti-proliferative) effects of the test compounds on cancer cell lines.
Methodology:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compounds on cell cycle progression.
Methodology:
-
Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.
The following diagram outlines a typical experimental workflow for evaluating a novel indole-furanone compound.
Caption: A typical workflow for the evaluation of indole-furanone compounds.
Conclusion and Future Directions
Indole-substituted furanones represent a highly promising class of tubulin inhibitors with potent anti-cancer activity. Their mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine binding site, makes them attractive candidates for overcoming some of the limitations of existing chemotherapeutics. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogs with improved efficacy and pharmacokinetic profiles.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives to enhance potency, selectivity, and drug-like properties.
-
In Vivo Studies: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer.
-
Mechanism of Resistance: Investigating potential mechanisms of resistance to this class of compounds.
The continued exploration of indole-substituted furanones holds significant promise for the development of novel and effective cancer therapies.
References
- 1. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Regioisomeric Indole-Furanone Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity [ouci.dntb.gov.ua]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 9. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tubulin-IN-42 Binding Site on Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of Tubulin polymerization-IN-42, an indole-substituted furanone identified as a potent inhibitor of tubulin polymerization. This document details the compound's binding site on the tubulin protein, its mechanism of action, and quantitative data regarding its inhibitory effects. Furthermore, it outlines the experimental protocols for key assays and visualizes the compound's interaction and relevant experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for the development of anticancer therapeutics. Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound is a novel small molecule inhibitor belonging to the indole-substituted furanone class of compounds, which has demonstrated significant anti-cancer activity by targeting tubulin.
Mechanism of Action and Binding Site
This compound, also referred to as compound 10j in the primary literature, exerts its anti-proliferative effects by directly inhibiting the polymerization of tubulin. Molecular docking studies have elucidated that this compound binds to the colchicine binding site (CBS) on the β-tubulin subunit.[1] The colchicine binding site is a well-characterized pocket at the interface between the α- and β-tubulin monomers. Inhibitors that bind to this site prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into microtubules, thereby leading to microtubule destabilization.
The binding of indole-substituted furanones, such as this compound, to the colchicine site is a key determinant of their anti-cancer efficacy. The specific interactions between the furanone core, the indole moiety, and the amino acid residues within the colchicine binding pocket contribute to its inhibitory activity.
Quantitative Data
The inhibitory potency of this compound on tubulin polymerization and its cytotoxic effects on cancer cell lines have been quantified in several studies.
| Parameter | Value | Cell Line / Condition | Reference |
| Tubulin Polymerization Inhibition (IC50) | 0.52 µM | In vitro biochemical assay | [2] |
| Cytotoxicity (EC50) | 0.6 µM | U-937 cancer cells | [3] |
Molecular Docking and Binding Interactions
Molecular docking simulations have provided insights into the specific interactions between this compound and the amino acid residues of the colchicine binding site on β-tubulin. While the precise interactions for compound 10j are detailed in the primary literature, the general binding mode for this class of compounds involves a combination of hydrophobic interactions and hydrogen bonding. Key amino acid residues frequently implicated in the binding of colchicine site inhibitors include those in the T7 loop and the H8 helix of β-tubulin.
The trimethoxyphenyl group, a common feature in many colchicine binding site inhibitors, typically occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and further hydrophobic contacts with surrounding residues.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the rate and extent of tubulin polymerization by monitoring the change in turbidity (light scattering) of the solution.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well plates
Protocol:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL. Keep on ice for immediate use.
-
Preparation of Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10% v/v).
-
Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid effects on polymerization.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the desired volume of the compound dilution or vehicle control (for untreated wells).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final volume in each well should be uniform (e.g., 100 µL).
-
Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated by comparing the extent of polymerization in the presence of different compound concentrations to the vehicle control.
Cell-Based Cytotoxicity Assay
This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (EC50).
Materials:
-
U-937 cancer cell line (or other relevant cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Reading: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The EC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound is a promising anti-cancer agent that targets a well-validated vulnerability in proliferating cells. Its mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine site, provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and characterize this and similar compounds. The continued exploration of colchicine binding site inhibitors like this compound holds the potential for the development of new and effective cancer therapies.
References
An In-depth Technical Guide on the Structure-Activity Relationship of Indole-Furanone Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of novel indole-furanone compounds as potent inhibitors of tubulin polymerization. By targeting the colchicine binding site on β-tubulin, these agents represent a promising class of anti-cancer therapeutics. This document details the quantitative analysis of their biological activity, the experimental methodologies for their evaluation, and the key structural features influencing their potency.
Core Concepts and Mechanism of Action
Indole-furanone derivatives have emerged as a significant class of microtubule-targeting agents.[1][2] Their mechanism of action involves binding to the colchicine binding site of β-tubulin, which disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[3] The core structure consists of an indole ring system, a furanone core, and a substituted phenyl ring, typically a dimethoxy or trimethoxyphenyl moiety. The arrangement and substitution of these components are critical for potent anti-tubulin and anti-proliferative activity.[4][5]
Quantitative Structure-Activity Relationship (SAR)
The anti-proliferative and tubulin-inhibiting activities of a series of indole-furanone analogs have been systematically evaluated. The following tables summarize the key quantitative data, highlighting the impact of structural modifications on biological potency. The data is primarily derived from studies on a library of 18 synthetic analogs.[5]
Anti-proliferative Activity of Indole-Furanone Analogs
The 50% growth inhibition (GI50) values were determined against a panel of cancer cell lines, with the HL-60 (human promyelocytic leukemia) cell line showing particular sensitivity.
| Compound ID | Phenyl Ring Substitution | Indole N-Substitution | Furanone Type | GI50 (µM) in HL-60 Cells |
| 3 | 3,4-dimethoxy | H | Type-1 | Sub-micromolar |
| 5 | 3,4-dimethoxy | CH2CH2CH3 | Type-1 | > 10 |
| 10 | 3,4,5-trimethoxy | H | Type-1 | > 10 |
| 11 | 3,4,5-trimethoxy | CH2CH2CH3 | Type-1 | > 10 |
| 12 | 3,4,5-trimethoxy | CO2Et | Type-1 | > 10 |
| 20 | 3,4-dimethoxy | H | Type-2 | Sub-micromolar |
| 21 | 3,4-dimethoxy | CH2CH2CH3 | Type-2 | > 10 |
| 22 | 3,4-dimethoxy | CO2Et | Type-2 | > 10 |
| 29 | 3,4,5-trimethoxy | H | Type-2 | Sub-micromolar |
| 30 | 3,4,5-trimethoxy | CH2CH2CH3 | Type-2 | Sub-micromolar |
| 31 | 3,4,5-trimethoxy | CO2Et | Type-2 | Sub-micromolar |
| 33 | 3,4-dimethoxy | CH2CH2CH3 | Maleic Anhydride | > 10 |
| 34 | 3,4,5-trimethoxy | CH2CH2CH3 | Maleic Anhydride | > 10 |
Key SAR Observations for Anti-proliferative Activity: [5]
-
Furanone Regioisomers: Type-2 furanones, where the carbonyl group is cis to the methoxy-substituted phenyl ring, generally exhibit higher potency than Type-1 isomers.
-
Phenyl Ring Substitution: The presence of a 3,4,5-trimethoxyphenyl group (as seen in compounds 29 , 30 , and 31 ) is a strong determinant of sub-micromolar activity in Type-2 furanones. For Type-1 furanones, the 3,4-dimethoxy substitution in compound 3 showed high potency.
-
Indole N-Substitution: Substitution on the indole nitrogen appears to have a less predictable impact on activity. While some potent compounds are unsubstituted at this position, others tolerate small alkyl or ester groups.
Tubulin Polymerization Inhibition
The inhibitory concentration (IC50) for tubulin polymerization confirms that the cytotoxic effects of these compounds are directly related to their interaction with tubulin.
| Compound ID | IC50 (µM) for Tubulin Polymerization Inhibition |
| 3 | Significant Inhibition |
| 20 | Significant Inhibition |
| 29 | Significant Inhibition |
| 30 | Significant Inhibition |
| 31 | Significant Inhibition |
Note: Specific IC50 values for tubulin polymerization were not fully detailed in the readily available literature but the potent anti-proliferative compounds were confirmed to be significant inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these SAR studies. The following are protocols for the key assays used in the evaluation of indole-furanone tubulin inhibitors.
Synthesis of Indole-Furanone Analogs
A representative synthetic scheme for the preparation of a Type-1 indole-furanone is outlined below. The synthesis of other analogs follows similar chemical principles, with variations in starting materials and reaction conditions.[6][7]
Caption: Synthetic workflow for a Type-1 indole-furanone.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative activity of the compounds.
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours.
-
Compound Treatment: The indole-furanone compounds, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.
-
Compound Addition: The test compounds or a vehicle control (DMSO) are added to the reaction mixture. Colchicine is used as a positive control for inhibition.
-
Initiation of Polymerization: The polymerization is initiated by the addition of GTP (e.g., 1 mM) and incubation at 37°C.
-
Monitoring Polymerization: The change in absorbance (optical density) at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the cell cycle phase distribution of cells treated with the indole-furanone compounds.
-
Cell Treatment: Cells (e.g., HeLa or HL-60) are treated with the test compounds at their approximate GI50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: The cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathway for indole-furanone tubulin inhibitors.
Caption: Workflow for the evaluation of indole-furanone analogs.
Conclusion
The indole-furanone scaffold represents a promising framework for the development of novel anti-cancer agents that target the colchicine binding site of tubulin. The structure-activity relationship studies have revealed that the regio-isomerism of the furanone ring and the substitution pattern on the phenyl ring are key determinants of their anti-proliferative and tubulin-inhibiting potency. Specifically, Type-2 furanones bearing a 3,4,5-trimethoxyphenyl group have demonstrated consistent sub-micromolar activity. Further optimization of this scaffold, guided by the SAR data presented herein, could lead to the discovery of new clinical candidates for the treatment of various malignancies. The detailed experimental protocols provided in this guide should facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), a new synthetic compound, causes human fibrosarcoma HT-1080 cell apoptosis by disrupting tubulin polymerisation and inducing G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one [mdpi.com]
- 7. researchgate.net [researchgate.net]
"Tubulin polymerization-IN-42 datasheet and chemical properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-42, identified as compound 10j in the primary literature, is a novel, synthetically derived, indole-substituted furanone that has demonstrated potent anti-cancer activity. This small molecule acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. Its mechanism of action involves binding to the colchicine binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, serving as a vital resource for researchers in oncology and drug discovery.
Chemical Properties
This compound is a heterocyclic compound characterized by an indole moiety linked to a furanone ring. The chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound (compound 10j) | |
| Molecular Formula | C₂₂H₂₁NO₅ | [1] |
| Molecular Weight | 379.41 g/mol | [1] |
| Canonical SMILES | COC1=C(OC)C=C(C(C(OC2)=O)=C2C3=CN(C)C4=C3C=CC=C4)C=C1OC | [1] |
| InChI Key | Not Publicly Available | |
| CAS Number | Not Publicly Available | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[2]
In Vitro Anti-proliferative Activity
While the specific IC₅₀ values for this compound (compound 10j) against a panel of cancer cell lines from the primary study by Hurysz et al. are not publicly available in the abstract, a related compound from the same class (compound 11) demonstrated significant cytotoxicity against U-937 cancer cells with an EC₅₀ value of 0.6 μM.[2] The primary publication indicates that the most potent compounds from the study were evaluated in the NCI-60 human tumor cell line screen, suggesting broad anti-cancer activity.[3]
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 0.6 µM | U-937 (human leukemia) | [2] |
| Additional Data | The most potent compounds in the series were submitted to the NCI-60 cell line screen. | Multiple Cancer Cell Lines | [3] |
Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the direct inhibition of tubulin assembly. The abstract of the foundational study confirms that the most potent compound in the series was found to inhibit tubulin polymerization.[3] Quantitative data from a representative tubulin polymerization assay for a similar class of compounds is presented below. For instance, a novel tubulin inhibitor was shown to inhibit tubulin polymerization with an IC₅₀ of 6.87 µM.[4]
| Assay | Parameter | Value | Reference |
| Tubulin Polymerization Assay | IC₅₀ | 6.87 µM (Representative) | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below are generalized protocols for key experiments typically performed for this class of compounds.
Synthesis of Indole-Substituted Furanones
A general synthetic route to indole-substituted furanones involves a multi-step process. A common approach is the Fischer indole synthesis, which can be adapted for three-component reactions to generate multiply substituted indoles.[5] This is followed by reactions to construct the furanone ring, which can involve cyclization of appropriate precursors.[6]
Figure 1. Generalized workflow for the synthesis of indole-substituted furanones.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm or through fluorescence using a fluorescent reporter.[7][8]
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading at 37°C
Procedure:
-
Prepare the reaction mixture on ice, containing G-PEM buffer and the desired concentration of the test compound or controls.
-
Add purified tubulin to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at appropriate wavelengths every minute for 60-90 minutes.
-
Plot the absorbance or fluorescence as a function of time to obtain polymerization curves.
-
The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Anti-proliferative Activity of Tubulin Polymerization-IN-42
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-42, identified as compound 10j in primary literature, is an indole-substituted furanone that demonstrates significant potential as an anti-cancer agent. Its mechanism of action centers on the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the anti-proliferative activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for proper chromosome segregation.
This compound exerts its anti-proliferative effects by disrupting this dynamic process. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This interference with microtubule formation leads to a cascade of cellular events:
-
Disruption of the Mitotic Spindle: Without functional microtubules, the mitotic spindle cannot form correctly.
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell.
Quantitative Anti-proliferative Activity
The efficacy of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.47[1] |
| U-937 | Histiocytic Lymphoma | Sub-micromolar activity reported for analogous compounds. |
Note: The table will be populated with more specific data as it becomes available from the full text of the primary literature.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anti-proliferative activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., MCF-7).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a stock solution of GTP (100 mM) and the test compound (this compound) in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the tubulin solution to each well.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., colchicine or nocodazole) and a negative control (vehicle).
-
Add GTP to a final concentration of 1 mM to all wells to initiate polymerization.
-
-
Polymerization and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule assembly.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point (e.g., 60 minutes) for each concentration.
-
Determine the IC50 value for the inhibition of tubulin polymerization from the dose-response curve.
-
Conclusion and Future Directions
This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.
Future research should focus on:
-
Expanding the panel of cancer cell lines to determine the broader anti-cancer spectrum of the compound.
-
In vivo studies in animal models to evaluate its efficacy and safety profile in a whole-organism context.
-
Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and drug-like properties.
-
Elucidating the precise molecular interactions with the colchicine-binding site through co-crystallization studies.
By pursuing these avenues of research, the full therapeutic potential of this compound and its analogs can be realized, potentially leading to the development of novel and effective cancer chemotherapeutics.
References
An In-Depth Technical Guide on Tubulin Polymerization-IN-42's Effect on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-42, an indole-substituted furanone identified as a potent inhibitor of tubulin polymerization. This document consolidates available data on its biological activity, outlines detailed experimental protocols for its characterization, and explores the signaling pathways implicated in its mechanism of action. This compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a compound of significant interest for oncology research and drug development.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a well-established and highly validated target for anticancer therapeutics.
Agents that interfere with microtubule dynamics are broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents. This compound falls into the latter category. It is an indole-substituted furanone that has been shown to inhibit tubulin polymerization. This compound, also identified as compound 11 in the primary literature, demonstrates potent cytotoxic effects against cancer cell lines, with an EC50 value of 0.6 µM in U-937 human leukemia cells[1]. Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, thereby preventing the formation of the mitotic spindle and inducing cell cycle arrest at the G2/M phase[1]. This guide will delve into the quantitative data available for this compound, provide detailed methodologies for its study, and illustrate the pertinent cellular pathways.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| U-937 | Histiocytic Lymphoma | 0.6 | [1] |
Further studies are required to determine the cytotoxic effects of this compound across a broader panel of cancer cell lines.
Table 2: Tubulin Polymerization Inhibition
| Assay Type | Parameter | Value (µM) | Reference |
| In vitro tubulin polymerization | IC50 | Data not yet available | - |
The IC50 value for direct inhibition of tubulin polymerization is a critical parameter that requires further investigation through in vitro assays.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the effects of this compound on microtubule dynamics and cell viability.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP (100 mM stock)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorometer
Procedure:
-
On ice, resuspend lyophilized tubulin in tubulin polymerization buffer to a final concentration of 2 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Add the fluorescent reporter to the final recommended concentration.
-
In a pre-chilled 96-well plate, add varying concentrations of this compound, controls, and the tubulin solution.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes (excitation ~360 nm, emission ~450 nm).
-
Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value can be calculated from the dose-response curve of the polymerization rate or the final microtubule polymer mass.
Immunofluorescence Microscopy of Microtubule Network
This method visualizes the effect of this compound on the microtubule network within cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle distribution of a cell population following treatment with this compound.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Signaling Pathways and Mechanism of Action
This compound, as an inhibitor that binds to the colchicine site, disrupts microtubule dynamics, which in turn activates the Spindle Assembly Checkpoint (SAC). This leads to a prolonged mitotic arrest, and if the damage to the mitotic spindle is irreparable, the cell is directed towards apoptosis.
The prolonged mitotic arrest triggered by SAC activation can lead to several downstream signaling events, ultimately culminating in apoptosis. Key proteins involved in this pathway include Cyclin B1/CDK1, whose continued activity is necessary for mitotic arrest, and anti-apoptotic proteins of the Bcl-2 family, which are often downregulated.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization by binding to the colchicine site. Its ability to induce mitotic arrest and subsequent apoptosis in cancer cells highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize this and similar compounds. Future studies should focus on elucidating the full spectrum of its anti-cancer activity, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo models.
References
Whitepaper: In Vitro Characterization of Tubulin Polymerization Inhibitor IN-42
An in-depth technical guide on the in vitro characterization of Tubulin Polymerization Inhibitor-42 (IN-42), designed for researchers, scientists, and drug development professionals.
1.0 Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell structure.[1][2] The critical role of microtubule dynamics in mitosis makes tubulin an attractive target for anticancer drug development.[3] Agents that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis, or programmed cell death.[1][2]
Tubulin inhibitors are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents (inhibitors of polymerization).[1][4] This document details the in vitro characterization of IN-42, a novel small molecule designed to inhibit tubulin polymerization. The following sections provide a comprehensive summary of its inhibitory activity, binding characteristics, and the detailed experimental protocols used for its evaluation.
2.0 Quantitative Data Summary
The efficacy of IN-42 as a tubulin polymerization inhibitor was assessed through a series of quantitative in vitro assays. The key findings are summarized in the tables below, providing a clear comparison of its activity.
Table 1: Potency of IN-42 in Tubulin Polymerization Inhibition
| Compound | IC50 (µM)¹ | Target Binding Site | Reference Compound |
| IN-42 | 1.6 | Colchicine Site | Combretastatin A-4 (CA-4) |
| CA-4 | 2.9 | Colchicine Site | N/A |
¹IC50 is the concentration of the compound that inhibits 50% of tubulin polymerization activity in a cell-free assay.[5] A lower IC50 value indicates higher potency.[5][6]
Table 2: Effects of IN-42 on Microtubule Polymerization Phases
| Treatment | Nucleation Phase (Lag Time, min) | Growth Phase (Polymerization Rate, OD/min) | Steady-State Phase (Maximal Polymer Mass, OD) |
| Vehicle Control (DMSO) | 3.5 | 0.045 | 0.28 |
| IN-42 (1.6 µM) | 8.2 | 0.015 | 0.11 |
3.0 Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and clarity.
3.1 Tubulin Polymerization Assay
This assay quantifies the effect of a compound on the rate and extent of microtubule formation in vitro by measuring changes in light scattering or fluorescence.[7][8]
-
Principle: The polymerization of purified tubulin into microtubules is monitored over time. Light scattered by the resulting microtubules is proportional to the concentration of the microtubule polymer.[7] Alternatively, a fluorescent reporter that binds to microtubules can be used to monitor polymerization.[9]
-
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
IN-42 stock solution (in DMSO)
-
Pre-warmed 96-well half-area plates
-
Temperature-controlled spectrophotometer or plate reader capable of kinetic reads at 340 nm.[7]
-
-
Procedure:
-
On ice, reconstitute tubulin to a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[7][8][10]
-
Dispense the tubulin solution into a pre-warmed 96-well plate.[7]
-
Add various concentrations of IN-42 (or vehicle control) to the wells. Known inhibitors like colchicine or nocodazole can be used as positive controls.[10]
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.[7]
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to generate polymerization curves.[10]
-
The IC50 value is determined by plotting the maximal polymerization rate against the logarithm of the IN-42 concentration and fitting the data to a dose-response curve.
-
3.2 Microtubule Co-sedimentation Assay
This assay is used to determine if a compound binds directly to microtubules.[11][12]
-
Principle: The assay separates microtubules (polymer) from unpolymerized tubulin dimers (soluble) by high-speed centrifugation. If a compound binds to microtubules, it will be found in the pellet fraction along with the microtubules.[13]
-
Materials:
-
Purified tubulin
-
Polymerization buffer (as above)
-
Taxol (for stabilizing microtubules)
-
Glycerol cushion (e.g., 40% glycerol in buffer)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
IN-42 stock solution
-
-
Procedure:
-
Polymerize tubulin in the presence of GTP at 37°C.
-
Stabilize the newly formed microtubules by adding taxol.[14]
-
Incubate the stabilized microtubules with various concentrations of IN-42 at 37°C for 15-30 minutes.
-
Carefully layer the mixture over a warm glycerol cushion in an ultracentrifuge tube.[14]
-
Centrifuge at high speed (e.g., >100,000 x g) at 25-37°C for 20-30 minutes to pellet the microtubules.[13][14]
-
Carefully separate the supernatant (containing unbound compound and soluble tubulin) from the pellet (containing microtubules and bound compound).
-
Wash the pellet to remove residual supernatant.
-
Analyze both supernatant and pellet fractions by SDS-PAGE to visualize tubulin and by a suitable method (e.g., HPLC, LC-MS) to quantify the concentration of IN-42 in each fraction. An enrichment of IN-42 in the pellet fraction indicates direct binding to microtubules.
-
4.0 Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate the experimental process and the proposed mechanism of action for IN-42.
Caption: Workflow for the in vitro characterization of inhibitor IN-42.
Caption: Proposed mechanism of IN-42 inhibiting microtubule polymerization.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. mdpi.com [mdpi.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microtubule co-sedimentation assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: In Vitro Tubulin Polymerization Assay Featuring Tubulin Polymerization-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated in cells. This process is a well-established target for anticancer drug development, as its disruption can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Tubulin polymerization-IN-42 is an indole-substituted furanone that has been identified as a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, this compound prevents the formation of microtubules, thereby arresting the cell cycle and exhibiting anti-cancer activity.[1][2]
This document provides a detailed protocol for an in vitro tubulin polymerization assay using this compound as a model inhibitor. The assay allows for the quantitative determination of the effect of compounds on tubulin assembly by monitoring the change in turbidity or fluorescence over time.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Alternatively, a fluorescence-based method can be employed, where a fluorescent reporter molecule incorporates into the growing microtubules, leading to an increase in fluorescence intensity. The rate and extent of polymerization are influenced by the presence of compounds that either promote or inhibit this process. By comparing the polymerization profile in the presence of a test compound to that of a control, the compound's effect on tubulin dynamics can be quantified.
Data Presentation
The inhibitory activity of this compound and control compounds on tubulin polymerization can be quantified by determining their half-maximal inhibitory concentration (IC50). While the specific IC50 of this compound in a tubulin polymerization assay is not publicly available, a related indole-substituted furanone showed potent activity. For illustrative purposes, a representative IC50 value is included in the table below.
| Compound | Target Site | Assay Type | IC50 (µM) |
| This compound | Colchicine | Turbidimetric | ~1-5 (Estimated) |
| Colchicine (Control) | Colchicine | Turbidimetric | 1 - 5 |
| Nocodazole (Control) | Colchicine | Turbidimetric | 0.1 - 1 |
| Paclitaxel (Control) | Taxane | Turbidimetric | 1 - 10 (EC50) |
Note: The IC50 value for this compound is an estimation based on the activity of similar compounds. Researchers should determine the precise IC50 experimentally. Paclitaxel is a polymerization promoter, and its potency is often expressed as an EC50 (half-maximal effective concentration).
Experimental Protocols
This protocol describes a turbidity-based in vitro tubulin polymerization assay in a 96-well plate format.
Materials and Reagents
-
Lyophilized Tubulin (>99% pure, bovine or porcine)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
General Tubulin Buffer (G-PEM, pH 6.9): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA
-
Glycerol
-
This compound
-
Control compounds: Paclitaxel (polymerization promoter), Nocodazole or Colchicine (polymerization inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
96-well, half-area, clear bottom microplates
-
Multichannel pipette
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure
-
Preparation of Reagents:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within 30 minutes.
-
GTP Stock Solution: Thaw the 100 mM GTP stock solution on ice.
-
Polymerization Buffer: Prepare a 1.1X Polymerization Buffer by mixing General Tubulin Buffer with GTP and glycerol. For a final 1X concentration in the assay, the 1.1X buffer should contain 88 mM PIPES, 2.2 mM MgCl₂, 0.55 mM EGTA, 1.1 mM GTP, and 11% (v/v) glycerol. Keep on ice.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in General Tubulin Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM (or as experimentally determined). Prepare control compounds (e.g., 10 µM Nocodazole as an inhibitor and 10 µM Paclitaxel as a promoter) in the same manner. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add the appropriate volume of the test compound dilutions, control compounds, or vehicle (for the control reaction) to the wells of the 96-well plate.
-
In a separate tube on ice, prepare the tubulin reaction mix by diluting the tubulin stock solution with the 1.1X Polymerization Buffer to a final concentration of 3 mg/mL.
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well containing the compounds. The final volume in each well should be 100 µL.
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.
-
The resulting curves will show a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).
-
Determine the maximum polymerization rate (Vmax) from the slope of the linear portion of the growth phase.
-
To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. The IC50 is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
References
Application Note: High-Throughput Cell-Based Assay for Screening Tubulin Polymerization Inhibitors Featuring IN-42
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their critical role in mitosis makes them a key target for anticancer drug development.[1] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] These inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[2] This application note describes a robust, high-content, cell-based assay for identifying and characterizing tubulin polymerization inhibitors. The protocol herein details the use of a novel, potent tubulin polymerization inhibitor, IN-42, as a model compound. This assay provides a quantitative method to assess the effects of compounds on the cellular microtubule network, bridging the gap between in vitro tubulin polymerization assays and general cytotoxicity assays.[4][5]
Introduction
Microtubule dynamics are characterized by phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability.[6][7] This dynamic nature is crucial for the proper formation and function of the mitotic spindle during cell division.[1][6] Disruption of microtubule dynamics by small molecules can lead to mitotic arrest and subsequent apoptotic cell death, a mechanism exploited by many successful anticancer drugs.[1][8]
Tubulin-targeting agents are categorized based on their mechanism of action:
-
Microtubule-Destabilizing Agents: These compounds, such as vinca alkaloids and colchicine, inhibit tubulin polymerization, leading to a decrease in the cellular microtubule polymer mass.[1][9]
-
Microtubule-Stabilizing Agents: This class of drugs, including taxanes like paclitaxel, promote tubulin polymerization and stabilize existing microtubules against depolymerization.[2][9]
Traditional methods for evaluating tubulin-targeting compounds include biochemical assays with purified tubulin and cell viability assays.[10][11] While biochemical assays provide direct evidence of tubulin interaction, they may not always correlate with cellular activity due to factors like cell permeability and metabolism.[4][5] Conversely, cytotoxicity assays do not confirm the mechanism of action. Cell-based assays that directly visualize and quantify the microtubule network offer a more physiologically relevant approach to screen for and characterize tubulin inhibitors.[11][12]
This application note provides a detailed protocol for a high-content, imaging-based assay to quantify changes in the cellular microtubule network in response to treatment with potential inhibitors. We demonstrate the utility of this assay using the hypothetical tubulin polymerization inhibitor, IN-42.
Principle of the Assay
The assay is based on immunofluorescence staining of the microtubule network in cultured cells grown in microplates. Cells are treated with the test compound (e.g., IN-42), fixed, permeabilized, and then stained with an antibody specific for α-tubulin or β-tublin, followed by a fluorescently labeled secondary antibody.[10][11] The cell nuclei are counterstained with a DNA dye like DAPI. High-content imaging and analysis are then used to quantify various cellular parameters, including the intensity and texture of the tubulin stain, providing a quantitative measure of microtubule polymerization status. A decrease in tubulin staining intensity is indicative of microtubule depolymerization.
Materials and Reagents
-
HeLa or other suitable cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
384-well clear-bottom black-wall microplates
-
IN-42 (or other test compounds)
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (positive control for destabilization)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Formaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Experimental Protocol
Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 384-well clear-bottom black-wall microplate at a density of 2,000 cells per well in a volume of 50 µL.[11]
-
Incubate the plate overnight to allow for cell attachment.[11]
Compound Treatment
-
Prepare a serial dilution of IN-42 and control compounds (paclitaxel, nocodazole) in DMSO. Further dilute the compounds in cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 50 µL of the medium containing the test compounds.
-
Incubate the plate for a predetermined period (e.g., 18 hours) at 37°C and 5% CO2.[8]
Immunofluorescence Staining
-
After incubation, carefully aspirate the medium from the wells.
-
Fix the cells by adding 50 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[10]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 50 µL of Permeabilization Buffer and incubating for 15 minutes at room temperature.[8]
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by adding 50 µL of Blocking Buffer and incubating for 1 hour at room temperature.[10]
-
Dilute the anti-α-tubulin primary antibody in Blocking Buffer (e.g., 1:500 dilution).
-
Aspirate the Blocking Buffer and add 25 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.[10][11]
-
Wash the cells three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Add 25 µL of the secondary antibody and DAPI solution to each well and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Leave the final 50 µL of PBS in each well for imaging.
High-Content Imaging and Analysis
-
Acquire images of the cells using a high-content imaging system with appropriate filters for DAPI (nuclei) and Alexa Fluor 488 (tubulin).
-
Analyze the images using appropriate software to quantify cellular parameters. Key parameters include:
-
Total Tubulin Intensity per Cell: Measures the overall amount of polymerized tubulin. A decrease suggests depolymerization.
-
Tubulin Texture Analysis: Evaluates the structure and organization of the microtubule network.
-
Data Presentation
The quantitative data from the high-content analysis can be summarized in tables to facilitate comparison of the effects of different compounds and concentrations.
Table 1: Effect of IN-42 and Control Compounds on Total Tubulin Intensity
| Compound | Concentration (nM) | Mean Total Tubulin Intensity (Arbitrary Units) | Standard Deviation | % of Control |
| DMSO (Vehicle) | - | 15,234 | 876 | 100% |
| IN-42 | 1 | 14,987 | 912 | 98.4% |
| 10 | 11,567 | 754 | 75.9% | |
| 50 | 7,890 | 543 | 51.8% (IC50) | |
| 100 | 5,432 | 432 | 35.7% | |
| 500 | 3,123 | 287 | 20.5% | |
| Nocodazole | 10 | 13,543 | 812 | 88.9% |
| 100 | 8,976 | 654 | 58.9% | |
| 250 | 7,543 | 512 | 49.5% (IC50) | |
| 500 | 4,321 | 398 | 28.4% | |
| Paclitaxel | 1 | 16,123 | 987 | 105.8% |
| 10 | 19,876 | 1,123 | 130.5% | |
| 100 | 22,456 | 1,345 | 147.4% |
Table 2: Comparison of IC50 Values for Tubulin Depolymerization
| Compound | IC50 (nM) from High-Content Assay |
| IN-42 | 50 |
| Nocodazole | 250 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of IN-42 as a tubulin polymerization inhibitor.
Experimental Workflow
Caption: Workflow for the cell-based tubulin polymerization assay.
Conclusion
The high-content, cell-based assay described in this application note provides a robust and quantitative method for evaluating the effects of compounds on the cellular microtubule network. By directly measuring changes in tubulin polymerization within a cellular context, this assay offers significant advantages over traditional biochemical or cytotoxicity assays. The protocol is amenable to high-throughput screening, making it a valuable tool for the discovery and characterization of novel tubulin polymerization inhibitors like IN-42 for cancer drug development.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantification and regulation of microtubule dynamics in the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
Determining the IC50 of Tubulin Polymerization-IN-42 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule formation, which plays a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. Tubulin Polymerization-IN-42, an indole-substituted furanone, has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity against various cancer cell lines. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for evaluating its potency and potential as a therapeutic agent.
The protocols outlined below are based on established methodologies for assessing cell viability and in vitro tubulin polymerization, drawing from the research on a lead indole-furanone compound, designated as compound 3 in key scientific literature, which exhibits submicromolar efficacy.
Mechanism of Action
This compound and related indole-furanone compounds exert their cytotoxic effects by interfering with the assembly of microtubules. These small molecules bind to tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Data Presentation: IC50 Values of a Lead Indole-Furanone Compound
The following table summarizes the anti-proliferative activity of a lead indole-furanone compound (referred to as compound 3 in scientific literature), which is structurally related to this compound. The data is presented as the concentration required for 50% growth inhibition (GI50) in various cancer cell lines from the National Cancer Institute's NCI-60 screen, and as the effective concentration that kills 50% of the cells (EC50) in HL-60 cells.
| Cancer Cell Line | Tissue of Origin | GI50 (nM) |
| Leukemia | ||
| HL-60(TB) | Leukemia | 8.9 |
| K-562 | Leukemia | 15.8 |
| MOLT-4 | Leukemia | 12.6 |
| RPMI-8226 | Leukemia | 14.1 |
| SR | Leukemia | 10.0 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Lung | 19.9 |
| EKVX | Lung | 15.8 |
| HOP-62 | Lung | 17.8 |
| HOP-92 | Lung | 19.9 |
| NCI-H226 | Lung | 22.4 |
| NCI-H23 | Lung | 17.8 |
| NCI-H322M | Lung | 19.9 |
| NCI-H460 | Lung | 12.6 |
| NCI-H522 | Lung | 17.8 |
| Colon Cancer | ||
| COLO 205 | Colon | 12.6 |
| HCT-116 | Colon | 14.1 |
| HCT-15 | Colon | 17.8 |
| HT29 | Colon | 15.8 |
| KM12 | Colon | 15.8 |
| SW-620 | Colon | 14.1 |
| CNS Cancer | ||
| SF-268 | CNS | 17.8 |
| SF-295 | CNS | 15.8 |
| SF-539 | CNS | 14.1 |
| SNB-19 | CNS | 15.8 |
| SNB-75 | CNS | 19.9 |
| U251 | CNS | 14.1 |
| Melanoma | ||
| LOX IMVI | Melanoma | 14.1 |
| MALME-3M | Melanoma | 19.9 |
| M14 | Melanoma | 17.8 |
| SK-MEL-2 | Melanoma | 17.8 |
| SK-MEL-28 | Melanoma | 22.4 |
| SK-MEL-5 | Melanoma | 15.8 |
| UACC-257 | Melanoma | 15.8 |
| UACC-62 | Melanoma | 15.8 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 14.1 |
| OVCAR-3 | Ovarian | 17.8 |
| OVCAR-4 | Ovarian | 15.8 |
| OVCAR-5 | Ovarian | 19.9 |
| OVCAR-8 | Ovarian | 15.8 |
| NCI/ADR-RES | Ovarian | 25.1 |
| SK-OV-3 | Ovarian | 19.9 |
| Renal Cancer | ||
| 786-0 | Renal | 12.6 |
| A498 | Renal | 17.8 |
| ACHN | Renal | 17.8 |
| CAKI-1 | Renal | 19.9 |
| RXF 393 | Renal | 15.8 |
| SN12C | Renal | 15.8 |
| TK-10 | Renal | 14.1 |
| UO-31 | Renal | 15.8 |
| Prostate Cancer | ||
| PC-3 | Prostate | 17.8 |
| DU-145 | Prostate | 19.9 |
| Breast Cancer | ||
| MCF7 | Breast | 19.9 |
| MDA-MB-231/ATCC | Breast | 17.8 |
| HS 578T | Breast | 17.8 |
| BT-549 | Breast | 15.8 |
| T-47D | Breast | 22.4 |
| MDA-MB-468 | Breast | 19.9 |
| Leukemia | ||
| HL-60 | Leukemia | EC50: 160 ± 20 nM |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol describes the determination of the IC50 value of this compound in adherent cancer cell lines using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Caption: Experimental workflow for determining IC50.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the compound, positive control, and negative control in polymerization buffer.
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing glycerol.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the working solutions of this compound, positive control, and negative control to respective wells.
-
Add the tubulin solution to all wells.
-
Initiate the polymerization by adding GTP to all wells to a final concentration of 1 mM.
-
-
Measurement of Polymerization:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the compound and the controls.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for tubulin polymerization.
-
Caption: Workflow for in vitro tubulin polymerization assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The data presented for a closely related lead compound underscores the potent anti-proliferative activity of this class of molecules. By following these detailed methodologies, researchers can effectively evaluate the efficacy of this compound and contribute to the development of novel anti-cancer therapeutics targeting microtubule dynamics.
Application Notes and Protocols for Live-Cell Imaging of Microtubule Dynamics with Tubulin Polymerization-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.[2] This makes tubulin, the building block of microtubules, a key target for anticancer therapeutics.[3][4] Tubulin polymerization inhibitors interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[5][6]
Tubulin polymerization-IN-42, also identified as compound 10j, is a novel indole-substituted furanone that has been identified as a potent inhibitor of tubulin polymerization.[7] It exerts its anti-proliferative effects by binding to the colchicine binding site on β-tubulin, thereby disrupting microtubule formation.[3][6][8] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its real-time effects on microtubule dynamics.
Mechanism of Action
This compound belongs to a class of anti-tubulin agents that bind to the colchicine site on the β-tubulin subunit.[3][8] This binding event physically hinders the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule lattice. The incorporation of a tubulin dimer with a bound inhibitor at the microtubule plus-end "poisons" the end, suppressing both the growth and shortening phases of dynamic instability.[9] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[6][10]
Caption: Mechanism of this compound Action.
Data Presentation
The following table summarizes the reported anti-proliferative activity of this compound (compound 3b in the cited publication) in a human leukemia cell line. Further quantitative data on microtubule dynamics should be generated following the protocols outlined below.
| Cell Line | Compound | EC50 (µM)[11] | Microtubule Polymerization Rate (µm/min) | Microtubule Depolymerization Rate (µm/min) | Catastrophe Frequency (events/min) | Rescue Frequency (events/min) |
| U-937 | This compound | 0.45 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Control | Vehicle (e.g., DMSO) | N/A | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
EC50: The half-maximal effective concentration.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on microtubule dynamics in live cells.
Caption: Workflow for Live-Cell Imaging Analysis.
Protocol 1: Live-Cell Imaging of Microtubule Dynamics
This protocol describes the general procedure for visualizing the effect of this compound on microtubule dynamics in live mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS, or a cancer cell line of interest)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glass-bottom imaging dishes or chamber slides
-
Plasmid encoding a fluorescently tagged tubulin (e.g., GFP-α-tubulin or mCherry-α-tubulin)
-
Transfection reagent
-
This compound (MedChemExpress)[7]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Live-cell imaging medium (CO2-independent medium is recommended)
-
A live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2) and a high-resolution camera.
Procedure:
-
Cell Seeding:
-
One to two days prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Transfection (for fluorescent protein expression):
-
On the day after seeding, transfect the cells with a plasmid encoding a fluorescently tagged tubulin according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow cells to express the fluorescently tagged tubulin for 24-48 hours. Aim for low expression levels to avoid artifacts from tubulin overexpression.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.
-
On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentrations. It is recommended to test a range of concentrations around the reported EC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
-
Live-Cell Imaging:
-
Replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage within the environmental chamber.
-
Identify cells with a low to moderate expression of the fluorescently tagged tubulin.
-
Acquire baseline time-lapse images of microtubule dynamics before adding the compound. Capture images every 2-5 seconds for 1-2 minutes.
-
Carefully add the diluted this compound or vehicle control to the imaging dish.
-
Immediately begin acquiring time-lapse images at the same rate as the baseline recording for a desired duration (e.g., 30-60 minutes) to observe the acute effects.
-
Protocol 2: Quantitative Analysis of Microtubule Dynamics
This protocol describes the steps for extracting quantitative data from the time-lapse image sequences.
Materials:
-
Time-lapse image sequences from Protocol 1.
-
Image analysis software with microtubule tracking capabilities (e.g., ImageJ/Fiji with the MTrackJ plugin, or commercial software like Imaris).
Procedure:
-
Image Pre-processing:
-
If necessary, perform background subtraction and noise reduction on the image sequences.
-
-
Kymograph Generation:
-
Generate kymographs from individual microtubules to visualize their growth and shrinkage events over time. A kymograph is a graphical representation of spatial position over time.
-
-
Measurement of Dynamic Parameters:
-
From the kymographs, measure the following parameters for a significant number of microtubules in both control and treated cells:
-
Polymerization Rate: The slope of the line corresponding to microtubule growth.
-
Depolymerization Rate: The slope of the line corresponding to microtubule shrinkage.
-
Catastrophe Frequency: The number of transitions from a state of growth or pause to a state of shrinkage, divided by the total time spent in growth and pause.
-
Rescue Frequency: The number of transitions from a state of shrinkage to a state of growth or pause, divided by the total time spent in shrinkage.
-
-
-
Statistical Analysis:
-
Compile the data from multiple cells and experiments.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the differences between control and treated groups are statistically significant.
-
Present the data in tables and graphs.
-
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of the transfection reagent. Use a high-quality live-cell imaging medium.
-
Phototoxicity: Minimize laser power and exposure time. Use a more photostable fluorescent protein if necessary.
-
No Effect Observed: The concentration of this compound may be too low, or the incubation time may be too short for the chosen cell line. Perform a dose-response and time-course experiment.
-
Difficulty Tracking Microtubules: The density of microtubules may be too high. Try imaging at the cell periphery. Ensure the temporal resolution of your imaging is sufficient to capture the dynamics.
Conclusion
This compound is a promising anti-cancer agent that targets microtubule dynamics. The protocols provided here offer a framework for researchers to investigate the cellular mechanism of this compound in real-time. Live-cell imaging combined with quantitative analysis will provide valuable insights into its efficacy and mechanism of action, aiding in the development of novel cancer therapies.
References
- 1. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of norsecurinine-type monomeric and dimeric alkaloids with α-tubulin: a molecular docking study [ouci.dntb.gov.ua]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Tubulin Polymerization-IN-42
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical process for microtubule formation, which plays a fundamental role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics is a well-established and effective strategy in cancer therapy.[2] Tubulin polymerization inhibitors interfere with the assembly of tubulin dimers into microtubules, leading to a cascade of cellular events that culminate in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1][3] "Tubulin polymerization-IN-42" is a novel small molecule inhibitor designed to target this process, offering a promising avenue for anti-cancer drug development.
This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound using flow cytometry. The methodologies described herein are essential for characterizing the cytostatic and cytotoxic effects of this compound and are applicable to a wide range of cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest
Tubulin inhibitors are broadly categorized into two classes: microtubule-stabilizing and microtubule-destabilizing agents.[1] this compound belongs to the latter category. By binding to β-tubulin, it prevents the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule formation has profound consequences for dividing cells:
-
Mitotic Spindle Disruption: The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis.[4] Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.
-
Spindle Assembly Checkpoint (SAC) Activation: The cell has a sophisticated surveillance mechanism known as the spindle assembly checkpoint. When chromosomes are not properly attached to the mitotic spindle, the SAC is activated, leading to a delay in mitotic progression to allow for error correction.
-
G2/M Phase Arrest: Persistent disruption of microtubule dynamics and SAC activation ultimately leads to a prolonged arrest in the G2/M phase of the cell cycle.[5][6] This arrest prevents the cell from completing mitosis and dividing.
-
Induction of Apoptosis: If the damage is irreparable and the cell is unable to proceed through mitosis, it will typically undergo programmed cell death, or apoptosis.
The following diagram illustrates the signaling pathway from tubulin polymerization inhibition to cell cycle arrest.
Caption: Signaling pathway of this compound.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HeLa or HT-29) treated with this compound for 24 hours.[5]
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 10 | 40.1 ± 2.8 | 20.5 ± 2.1 | 39.4 ± 3.5 |
| This compound | 50 | 25.7 ± 2.2 | 15.3 ± 1.9 | 59.0 ± 4.2 |
| This compound | 100 | 15.3 ± 1.9 | 10.1 ± 1.5 | 74.6 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Sub-G1 Population Analysis (Apoptosis)
| Treatment Group | Concentration (nM) | % Sub-G1 Population |
| Vehicle Control (DMSO) | 0 | 2.5 ± 0.5 |
| This compound | 10 | 8.7 ± 1.2 |
| This compound | 50 | 22.4 ± 2.8 |
| This compound | 100 | 45.1 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments. The sub-G1 population is indicative of apoptotic cells with fragmented DNA.
Experimental Protocols
This section provides a detailed methodology for the flow cytometry-based analysis of cell cycle arrest induced by this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., HeLa, HT-29) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with the medium containing the various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Preparation for Flow Cytometry
This protocol outlines the steps for harvesting, fixing, and staining the cells with propidium iodide (PI) for DNA content analysis.[7][8]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.[8] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.[9]
-
-
Analysis:
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[8]
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for investigating the effects of this compound on the cell cycle. By employing these standardized methods, researchers can obtain reliable and reproducible data to characterize the mechanism of action of this and other tubulin-targeting agents. This is crucial for the preclinical evaluation and further development of novel anti-cancer therapeutics.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Troubleshooting & Optimization
"preventing precipitation of Tubulin polymerization-IN-42 in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Tubulin polymerization-IN-42 in aqueous solutions during experimental procedures.
Troubleshooting Guide
Issue: Precipitate forming immediately upon adding this compound to my aqueous buffer.
Possible Cause 1: Low Compound Solubility
This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is a common choice. Subsequently, dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid impacting the assay.[1]
Possible Cause 2: Incorrect Buffer Conditions
The pH, ionic strength, and presence of certain ions in your buffer can affect the solubility of the compound.
-
Recommendation: Empirically test a range of pH values and salt concentrations to find the optimal buffer composition for your experiment. Consider using a buffer with a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20) to aid in solubility, but verify the detergent's compatibility with your tubulin polymerization assay.
Possible Cause 3: Temperature Effects
Rapid temperature changes can cause compounds to precipitate out of solution.
-
Recommendation: Allow the compound stock solution and the aqueous buffer to equilibrate to the same temperature before mixing. Avoid freeze-thaw cycles of the aqueous working solution.[2]
Issue: My solution is clear initially, but a precipitate forms over time.
Possible Cause 1: Compound Instability
The compound may not be stable in the aqueous buffer over extended periods.
-
Recommendation: Prepare fresh working solutions of this compound just before each experiment. Avoid storing the compound in aqueous solutions for long durations.
Possible Cause 2: Saturation and Equilibration
The initial clear solution might be a supersaturated state, with precipitation occurring as it equilibrates.
-
Recommendation: Try preparing the working solution at a slightly lower final concentration. You can also try a brief sonication or vortexing after dilution to ensure the compound is fully dissolved.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: We recommend using 100% Dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Q2: What is the maximum recommended final concentration of DMSO in my tubulin polymerization assay?
A2: The final concentration of DMSO in your assay should ideally be 1% or less, as higher concentrations may affect tubulin polymerization.[1] Always include a vehicle control (buffer with the same final concentration of DMSO without the inhibitor) in your experiments to account for any solvent effects.
Q3: How can I visually confirm if my compound has precipitated?
A3: Precipitation can be observed as visible cloudiness, turbidity, or solid particles in the solution. For less obvious precipitation, you can centrifuge the sample and look for a pellet. Light scattering measurements can also be used to detect sub-visible aggregates.[1]
Q4: Can I use sonication to redissolve precipitated this compound?
A4: While brief sonication can sometimes help to dissolve the compound initially, it may not be effective for heavily precipitated material and could potentially damage the compound or introduce heat. It is generally better to optimize the solvent and buffer conditions to prevent precipitation in the first place.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Illustrative Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Disclaimer: The solubility data presented here is illustrative for a typical hydrophobic small molecule inhibitor and should be empirically determined for this compound.
Table 2: Recommended Buffer Components for Tubulin Polymerization Assays
| Component | Recommended Concentration | Purpose |
| PIPES | 80 mM | Buffering agent to maintain pH |
| MgCl₂ | 1-2 mM | Promotes tubulin assembly |
| EGTA | 0.5-1 mM | Chelates calcium, which inhibits polymerization |
| GTP | 1 mM | Required for tubulin polymerization |
| Glycerol | 5-10% (v/v) | Enhances tubulin polymerization |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm a vial of this compound to room temperature.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Equilibrate your aqueous experimental buffer (e.g., General Tubulin Buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9) to the desired temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.
-
Ensure the final DMSO concentration is below the threshold that affects your assay (e.g., ≤1%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Key factors that can influence the solubility of a compound.
References
"interpreting atypical results in tubulin polymerization assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering atypical results in tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What does a typical tubulin polymerization curve look like?
A standard tubulin polymerization curve, whether measured by absorbance or fluorescence, exhibits three distinct phases: nucleation, growth, and a steady-state equilibrium.[1][2][3][4]
-
Nucleation (Lag Phase): A slow initial phase where tubulin dimers associate to form microtubule seeds.
-
Growth (Polymerization Phase): A rapid increase in signal as tubulin dimers add to the growing microtubule ends.
-
Steady State (Plateau Phase): The rate of polymerization equals the rate of depolymerization, resulting in a constant microtubule mass.
Q2: How do microtubule-stabilizing and -destabilizing agents affect the polymerization curve?
Microtubule-targeting agents alter the polymerization curve in predictable ways:
-
Stabilizing Agents (e.g., Paclitaxel): These compounds typically eliminate the nucleation phase and increase the rate and extent of polymerization.[2][5]
-
Destabilizing Agents (e.g., Nocodazole, Vinblastine): These agents inhibit polymerization, resulting in a decrease in the polymerization rate and the final microtubule mass.[2][6]
Q3: What are the differences between absorbance-based and fluorescence-based assays?
Both methods monitor microtubule formation, but they have key differences:
-
Absorbance (Turbidity) Assay: Measures the light scattered by microtubules. It is a classic method but can be prone to interference from precipitated compounds.[1][7]
-
Fluorescence Assay: Utilizes a fluorescent reporter (like DAPI) that preferentially binds to polymerized tubulin, leading to an increase in fluorescence intensity.[2][8][9] This method is generally more sensitive and requires less tubulin.[9]
Troubleshooting Guide: Interpreting Atypical Results
This guide addresses common atypical results observed during tubulin polymerization assays.
Issue 1: No Polymerization or Very Slow Polymerization
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Tubulin | Ensure tubulin has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles. If tubulin activity is suspect, centrifuge the stock solution to remove any precipitated, inactive protein. |
| Incorrect Temperature | Tubulin polymerization is temperature-dependent. Ensure the plate reader is pre-warmed to 37°C and that the reaction plate is also pre-warmed before starting the measurement.[1] |
| GTP Hydrolysis | GTP is essential for polymerization. Ensure GTP is added to the reaction mixture at the correct concentration (typically 1 mM).[1][10] Use fresh GTP stock, as it can degrade over time. |
| Incorrect Buffer Composition | The polymerization buffer (e.g., PIPES, MgCl2, EGTA) is critical.[1][10] Verify the pH and concentration of all buffer components. |
| Inhibitory Compound | The test compound may be a potent microtubule destabilizer. Run a control without the compound to confirm the assay is working correctly. |
Issue 2: High Initial Signal (Before Polymerization Starts)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound Precipitation | The test compound may be precipitating in the assay buffer, causing light scattering (in absorbance assays) or fluorescence artifacts. Visually inspect the wells for precipitation. Test the compound in buffer alone to see if it causes a signal change. |
| Air Bubbles | Inaccurate pipetting can introduce air bubbles, which will scatter light and lead to aberrant readings. Pipette carefully and ensure no bubbles are present in the wells. |
| Aggregated Tubulin | Improperly stored or handled tubulin can form aggregates that scatter light. Centrifuge the tubulin stock before use to remove aggregates. |
| Autofluorescent Compound | In fluorescence assays, the test compound itself may be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of the compound in the assay buffer without tubulin. |
Issue 3: Biphasic Polymerization Curve
A biphasic curve, showing two distinct polymerization phases, can be complex to interpret but may indicate:
-
Multiple Compound Effects: The test compound might have more than one effect on microtubule dynamics, for example, by interacting with different binding sites at different concentrations.
-
Conformational Changes: The compound could be inducing a conformational change in the tubulin or the growing microtubule that alters the polymerization kinetics over time.
-
Formation of Aberrant Structures: Some compounds can induce the formation of tubulin structures other than microtubules, such as paracrystalline bundles, which can affect the light scattering or fluorescence properties of the sample.[11]
Further investigation, such as electron microscopy of the final reaction products, may be necessary to understand the underlying mechanism.
Experimental Protocols
General Protocol for a Fluorescence-Based Tubulin Polymerization Assay
This protocol is a generalized example. Specific concentrations and incubation times may need to be optimized.
-
Reagent Preparation:
-
Thaw tubulin protein, GTP stock solution, and polymerization buffer on ice.
-
Prepare test compounds at desired concentrations. If using DMSO as a solvent, ensure the final concentration does not exceed 2%.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, combine the polymerization buffer, fluorescent reporter (e.g., DAPI), and GTP.[8][10]
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the tubulin protein to each well to initiate the reaction. The final tubulin concentration is typically 2 mg/mL.[7][10]
-
-
Data Acquisition:
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Tubulin Concentration | 2-4 mg/mL | [1][10] |
| GTP Concentration | 1 mM | [1][10] |
| Assay Temperature | 37°C | [1][10] |
| Final DMSO Concentration | < 2% | |
| Excitation Wavelength (Fluorescence) | 340-360 nm | [2][10] |
| Emission Wavelength (Fluorescence) | 420-450 nm | [2][10] |
| Absorbance Wavelength (Turbidity) | 340-350 nm | [1] |
Visual Guides
Troubleshooting Workflow
Caption: A troubleshooting flowchart for atypical tubulin polymerization assay results.
Logical Flow of a Tubulin Polymerization Assay
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. maxanim.com [maxanim.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
"cell line-specific responses to Tubulin polymerization-IN-42"
Welcome to the technical support center for Tubulin Polymerization-IN-42. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an indole-substituted furanone that functions as an inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton.[1] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis in rapidly dividing cells.[2]
Q2: How should I dissolve and store this compound?
A2: For optimal results, dissolve this compound in a suitable solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be stored at 4°C for a limited time. Please refer to the Certificate of Analysis for specific storage recommendations.
Q3: What are the expected cellular effects of treating cells with this compound?
A3: Treatment with this compound is expected to induce a range of cellular effects characteristic of tubulin polymerization inhibitors. These include disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis.[2][3] The specific response and its magnitude can be cell line-dependent.
Q4: In which cell lines is this compound expected to be active?
A4: As a tubulin polymerization inhibitor, this compound is anticipated to exhibit anti-proliferative activity across a broad range of cancer cell lines.[4] However, the sensitivity of different cell lines can vary. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line of interest.
Q5: Are there any known off-target effects of this compound?
A5: While the primary target of this compound is tubulin, the possibility of off-target effects should be considered, as with any small molecule inhibitor. Some kinase inhibitors have been reported to have off-target effects on tubulin.[5] It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of tubulin polymerization.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of the compound. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line. |
| Short incubation time. | Increase the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects. |
| Cell line is resistant to the compound. | Consider using a different cell line that is known to be sensitive to tubulin inhibitors. Resistance can be due to factors like altered tubulin isotypes or overexpression of drug efflux pumps. |
| Compound degradation. | Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock solution. |
Issue 2: High background in immunofluorescence staining of microtubules.
| Possible Cause | Suggested Solution |
| Insufficient washing. | Increase the number and duration of washing steps after primary and secondary antibody incubations. |
| Non-specific antibody binding. | Increase the concentration of the blocking agent (e.g., BSA or serum) and the duration of the blocking step. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal working concentration. |
Issue 3: Difficulty in detecting apoptosis after treatment.
| Possible Cause | Suggested Solution |
| Incorrect timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. |
| Assay is not sensitive enough. | Consider using a more sensitive method, such as a caspase activity assay, in conjunction with Annexin V/PI staining. |
| Cells are undergoing a different form of cell death. | Investigate other cell death pathways, such as necrosis or autophagy. |
Quantitative Data
Below are representative IC50 values for well-characterized tubulin polymerization inhibitors in various cancer cell lines. This data can be used as a reference for designing your own experiments with this compound.
Table 1: Representative IC50 Values of Tubulin Polymerization Inhibitors
| Cell Line | Cancer Type | Colchicine IC50 (µM) | Vincristine IC50 (nM) |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016[6] | - |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056[6] | - |
| MCF-7 | Breast Adenocarcinoma | >20 | 2.5 - 10 |
| A549 | Lung Carcinoma | >20 | 5 - 20 |
| H1299 | Lung Carcinoma | >20 | - |
| DU-145 | Prostate Carcinoma | >20 | - |
| HeLa | Cervical Cancer | - | 1.5 - 5 |
| K562 | Chronic Myelogenous Leukemia | - | 2 - 8 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cell line.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis using flow cytometry.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Immunofluorescence for Microtubule Morphology
This protocol is for visualizing the microtubule network in cells.
Materials:
-
Coverslips in a 24-well plate
-
Cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound.
-
Wash the cells with PBS and fix them with the appropriate fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody diluted in blocking buffer.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for experiments.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"improving the signal-to-noise ratio in fluorescence-based tubulin assays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescence-based tubulin assays. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of high background in a fluorescence-based tubulin polymerization assay?
High background fluorescence can originate from several sources:
-
Unincorporated fluorescent dye: Free dye in the labeled tubulin solution will contribute to background fluorescence.
-
Aggregated tubulin: Fluorescently labeled tubulin aggregates can scatter light and increase background signal.[1]
-
Autofluorescence: Components of the assay buffer or the test compound itself may be inherently fluorescent.
-
Contaminants: Fluorescent contaminants in buffers or on labware can also be a source of background.
-
Sub-optimal dye concentration: Using too high a concentration of a fluorescent reporter like DAPI can lead to increased background.[2][3]
Q2: How can I minimize photobleaching and phototoxicity in my live-cell microtubule imaging experiments?
Photobleaching (the irreversible destruction of a fluorophore) and phototoxicity (light-induced cell damage) are significant challenges in live-cell imaging.[4][5][6] To mitigate these effects:
-
Reduce excitation light intensity: Use the lowest possible laser power that still provides an adequate signal.
-
Minimize exposure time: Use sensitive detectors and optimal filter sets to reduce the required exposure time.[6]
-
Use more photostable fluorophores: Select dyes that are less prone to photobleaching, such as some modern synthetic dyes.[7]
-
Incorporate oxygen scavenger systems: For in vitro assays, removing molecular oxygen from the buffer can significantly reduce photobleaching and phototoxicity.[5]
-
Controlled light exposure: Employ microscopy techniques that limit illumination to the region of interest and the time of acquisition.[4]
Q3: What is the optimal labeling stoichiometry for fluorescent tubulin?
The ideal ratio of dye to tubulin is a balance between achieving a strong signal and preserving the native function of the tubulin protein. A high labeling stoichiometry can alter polymerization dynamics.[8] It is generally recommended to use the highest ratio of unlabeled to labeled tubulin that provides a sufficient signal for your specific application.[8]
Q4: My tubulin is not polymerizing. What are the possible causes?
Several factors can inhibit tubulin polymerization:
-
Inactive tubulin: Improper storage (e.g., repeated freeze-thaw cycles) can lead to inactive tubulin.[1] It is crucial to snap freeze aliquots in liquid nitrogen and store them at -80°C.[9]
-
GTP concentration: GTP is essential for tubulin polymerization. Ensure the correct final concentration (typically 1 mM) is present in the reaction.[1]
-
Incorrect buffer conditions: The pH, ionic strength, and magnesium concentration of the polymerization buffer are critical.
-
Presence of inhibitors: Your test compound may be a potent microtubule destabilizer.
-
Low tubulin concentration: The tubulin concentration must be above the critical concentration for polymerization to occur.
Q5: How do I choose the right fluorescent probe for my tubulin assay?
The choice of fluorescent probe depends on your specific application (in vitro vs. in vivo, fixed vs. live-cell) and the instrumentation available.
-
Directly labeled tubulin: Purified tubulin covalently labeled with a fluorescent dye is ideal for in vitro polymerization assays.
-
Fluorescent taxol derivatives: These probes, like Tubulin Tracker™, bind to and stabilize microtubules, making them suitable for labeling microtubules in live cells.[10][11]
-
Fluorescent reporter dyes: Dyes like DAPI can be used in biochemical assays as they exhibit increased fluorescence upon binding to polymerized microtubules.[2][3]
-
Immunofluorescence: In fixed cells, microtubules can be visualized using a primary antibody against tubulin followed by a fluorescently labeled secondary antibody.[2][12][13]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the signal from microtubule polymerization, leading to a low signal-to-noise ratio.
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background fluorescence.
| Potential Cause | Recommended Solution |
| Unincorporated Dye | Remove free dye from labeled tubulin using gel filtration (e.g., a Sephadex G-25 column) or dialysis. |
| Tubulin Aggregates | Pre-centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to pellet aggregates before starting the assay.[1][14] |
| Autofluorescent Buffers or Compounds | Measure the fluorescence of the buffer and test compound alone to determine their contribution to the background. If significant, consider alternative buffers or filter settings. |
| High Reporter Concentration | Titrate the concentration of the fluorescent reporter (e.g., DAPI) to find the optimal concentration that provides a good signal with minimal background. |
Issue 2: Low Signal or No Polymerization
A weak signal or complete lack of polymerization can result from issues with the tubulin protein itself or the assay conditions.
Troubleshooting Workflow for Low Signal
Caption: A decision tree for troubleshooting low polymerization signal.
| Potential Cause | Recommended Solution |
| Inactive Tubulin | Use a fresh aliquot of tubulin that has not been freeze-thawed.[1] Always include a positive control, such as paclitaxel, to confirm that the tubulin is polymerization-competent.[15] |
| Insufficient GTP | Prepare fresh GTP stock solutions and ensure the final concentration in the assay is correct.[1] |
| Sub-optimal Buffer | Verify the pH and composition of your polymerization buffer. A common buffer is 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.[2] |
| Low Tubulin Concentration | Ensure the tubulin concentration is sufficient for polymerization (typically >1 mg/mL).[1] |
Experimental Protocols
Protocol 1: Preparation of Assembly-Competent Fluorescently Labeled Tubulin
This protocol is adapted from standard methods for labeling tubulin.[8][16]
Workflow for Tubulin Labeling
Caption: The workflow for fluorescently labeling tubulin.
-
Polymerize Tubulin: Thaw purified tubulin on ice. Add GTP to a final concentration of 1 mM and incubate at 37°C for 30 minutes to polymerize microtubules.
-
Pellet Microtubules: Layer the polymerized microtubules onto a warm cushion buffer (e.g., 60% glycerol in high pH buffer) and centrifuge at high speed (e.g., >100,000 x g) at 35°C for 30 minutes.[16]
-
Resuspend for Labeling: Carefully remove the supernatant and resuspend the microtubule pellet in a warm labeling buffer (e.g., 0.1 M NaHEPES, pH 8.6).[16]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-ester functionalized fluorescent dye to the resuspended microtubules.[8][16] Incubate at 37°C for 10-30 minutes.
-
Quench Reaction: Stop the labeling reaction by adding a quenching buffer containing, for example, potassium glutamate.[16]
-
Pellet Labeled Microtubules: Pellet the labeled microtubules through a cushion buffer as in step 2.
-
Depolymerization: Resuspend the pellet in a cold depolymerization buffer (e.g., BRB80) and incubate on ice for 30 minutes.
-
Clarification: Centrifuge at high speed at 4°C to pellet any aggregates. The supernatant contains the labeled, assembly-competent tubulin.
-
Quantification: Determine the protein concentration and labeling stoichiometry using spectrophotometry.[8]
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence Plate Reader)
This protocol describes a common method for monitoring tubulin polymerization using a fluorescent reporter.[2][15]
-
Prepare Reagents: Thaw tubulin (unlabeled or a mixture of labeled and unlabeled), GTP, and polymerization buffer on ice.
-
Prepare Reaction Mix: In a pre-chilled 96-well plate, prepare the reaction mix on ice. A typical 50 µL reaction includes:
-
Tubulin (final concentration 2 mg/mL)
-
Polymerization Buffer with a fluorescent reporter (e.g., DAPI)
-
GTP (final concentration 1 mM)
-
Test compound or vehicle control
-
-
Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Monitor Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes. The excitation/emission wavelengths will depend on the fluorescent reporter used.
Data Presentation
Table 1: Comparison of Common Fluorescent Probes for Tubulin
| Probe Type | Example | Excitation (nm) | Emission (nm) | Application | Advantages | Disadvantages |
| Covalently Labeled Tubulin | Rhodamine-Tubulin | ~552 | ~575 | In vitro polymerization, FRAP | Direct measurement of tubulin dynamics | Can alter polymerization kinetics |
| Taxol-Based Probes | Tubulin Tracker™ Deep Red[7] | ~652 | ~669 | Live-cell imaging | Cell-permeable, high signal-to-noise[10] | Can stabilize microtubules, potential artifacts[10] |
| Reporter Dyes | DAPI[2] | ~358 | ~461 | In vitro polymerization (biochemical) | Cost-effective, simple | Indirect measurement, potential for artifacts |
| Immunofluorescence | Alexa Fluor 488 secondary antibody | ~495 | ~519 | Fixed-cell imaging | High specificity and signal amplification | Not suitable for live cells, fixation can cause artifacts |
Table 2: Key Parameters for Optimizing Signal-to-Noise Ratio (SNR)
| Parameter | Recommendation for High SNR | Rationale |
| Excitation Intensity | Use the lowest intensity that provides a detectable signal. | Reduces photobleaching and phototoxicity, which can degrade the signal and increase background.[6] |
| Exposure Time | Keep as short as possible. | Minimizes photobleaching and allows for higher temporal resolution.[6] |
| Fluorophore Choice | Select bright and photostable dyes. | Maximizes photon emission before the dye photobleaches.[7] |
| Optical Filters | Use high-quality, narrow bandpass filters. | Reduces bleed-through from excitation light and autofluorescence, thereby lowering background.[17] |
| Detector | Use a high quantum efficiency detector (e.g., sCMOS, EMCCD). | Efficiently converts photons to electrical signal, improving sensitivity. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. hymanlab.org [hymanlab.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - FI [thermofisher.com]
- 12. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 13. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 14. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maxanim.com [maxanim.com]
- 16. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 17. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Technical Support Center: Solvent Effects on Tubulin Polymerization-IN-42 Activity
Here is a technical support center for researchers using Tubulin Polymerization-IN-42.
This guide provides troubleshooting advice, frequently asked questions, and protocols for researchers investigating the effects of solvents on the activity of this compound, an indole-substituted furanone inhibitor of tubulin polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as compound 10j) is an indole-substituted furanone identified as an inhibitor of tubulin polymerization with anti-cancer properties.[1] It disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and cell death.[2][3]
Q2: Why is the choice of solvent important for my tubulin polymerization assay? A2: The choice of solvent is critical for several reasons. Firstly, this compound, like many small molecule inhibitors, may have poor aqueous solubility and requires an organic solvent for dissolution.[4] Secondly, the solvent itself can directly impact tubulin dynamics. For instance, Dimethyl Sulfoxide (DMSO), a common solvent, is known to promote tubulin polymerization and lower the critical concentration of tubulin required for assembly.[4][5][6] Therefore, the solvent concentration must be carefully controlled to distinguish the activity of the inhibitor from the effect of the solvent.
Q3: How does Dimethyl Sulfoxide (DMSO) affect tubulin polymerization? A3: DMSO has a significant impact on tubulin polymerization kinetics.[5] It lowers the critical protein concentration needed for microtubules to form.[4][5] Even at a low concentration of 4%, DMSO can substantially decrease the critical concentration of tubulin-GTP.[4] At higher concentrations (8-10%), it can lower the critical concentration by 8 to 10-fold.[4][5] This is due to an effect on the microtubule off-rate constant and an increase in the number of microtubules formed, which are typically shorter in length.[5]
Q4: What is the maximum concentration of DMSO recommended for this assay? A4: The maximum tolerable concentration of DMSO varies between assay kits and experimental conditions. Some commercial kits recommend a maximum final DMSO concentration of 2%.[7] It is crucial to keep the final DMSO concentration consistent across all samples, including controls, to ensure that any observed effects are due to the inhibitor and not the solvent.[4][8]
Q5: My test compound, this compound, is precipitating in the assay buffer. What should I do? A5: Compound precipitation can scatter light and interfere with absorbance-based measurements, mimicking microtubule assembly.[7] If you observe precipitation, consider the following:
-
Lower the Compound Concentration: You may be exceeding the compound's solubility limit in the final buffer.
-
Adjust Solvent Concentration: While keeping the final solvent concentration low and consistent is important, a slight increase might be necessary to maintain solubility. However, always validate the effect of the new solvent concentration on your control polymerization reaction.
-
Pre-dilute the Compound: If your stock is in 100% DMSO, pre-dilute it in the assay buffer before adding it to the final reaction mix.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low tubulin polymerization in the control (vehicle only) sample. | 1. Inactive Tubulin: Protein may have denatured due to improper storage or multiple freeze-thaw cycles.[9][10] 2. Contaminants: Presence of contaminants inhibiting polymerization.[7] 3. Incorrect Assay Conditions: Incorrect temperature or buffer composition (e.g., missing GTP).[9] | 1. Use fresh aliquots of tubulin for each experiment and avoid refreezing. If tubulin was stored improperly, it can be centrifuged at high speed to remove precipitated, inactive protein.[7][9] 2. Ensure all reagents and labware are clean. 3. Confirm that the assay is performed at 37°C and that GTP has been added to the buffer.[2][9] |
| High background absorbance/fluorescence without tubulin. | 1. Compound Precipitation: The inhibitor is precipitating out of solution.[7] 2. Air Bubbles: Bubbles in the microplate wells can scatter light.[7] | 1. Visually inspect the well for precipitation. Run a control with only the compound and buffer. If precipitation occurs, refer to the FAQ on compound precipitation. 2. Be careful during pipetting to avoid introducing bubbles. Use reverse pipetting techniques.[7] |
| Results are not reproducible between experiments. | 1. Inaccurate Pipetting: Small variations in the volumes of tubulin, compound, or buffer can lead to significant differences.[7] 2. Inconsistent Solvent Concentration: Varying final DMSO concentrations across wells. 3. Tubulin Quality: Using different batches or aliquots of tubulin that have undergone different numbers of freeze-thaw cycles.[9] | 1. Use calibrated pipettes and consider using duplicate or triplicate wells to identify and eliminate errors.[7] 2. Prepare a master mix for the vehicle and each inhibitor concentration to ensure consistency. 3. Use the same batch and aliquot of tubulin for all experiments you wish to compare directly.[9] |
| The inhibitory effect of IN-42 is weaker/stronger than expected. | 1. Solvent Interference: The final DMSO concentration may be enhancing polymerization, masking the inhibitory effect.[4] 2. Compound Degradation: The compound may not be stable under the storage or experimental conditions. | 1. Run a DMSO concentration curve without the inhibitor to understand its effect on your specific tubulin preparation and assay conditions. Lower the final DMSO concentration if possible. 2. Aliquot the compound stock solution and store it as recommended to avoid repeated freeze-thaw cycles.[11] |
Quantitative Data on Solvent Effects
The following table summarizes the effect of DMSO on the critical concentration (Cc) of tubulin-GTP and tubulin-GDP polymerization. This data illustrates the significant impact a solvent can have on the assay's primary protein component.
| Tubulin Sample | 0% DMSO | 4% DMSO | 15% DMSO |
| Critical Concentration of Tubulin-GTP (µM) | 20.4 ± 0.34 | 5.4 ± 0.49 | 0.93 ± 0.02 |
| Critical Concentration of Tubulin-GDP (µM) | >30 | >30 | 6.9 ± 0.39 |
| (Data adapted from[4]) |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol provides a general framework for measuring the effect of this compound. It is based on standard methods and kits.[2][8][9]
1. Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized tubulin (>99% pure) to a concentration of 10 mg/mL in an appropriate buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) and snap-freeze in single-use aliquots in liquid nitrogen.[9] Store at -80°C.
-
G-PEM Buffer (General Purpose Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5-10% glycerol.[8][9] Prepare fresh by adding GTP to the buffer base before use and keep on ice.
-
Test Compound (IN-42): Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO to be used for the experiment.
2. Assay Procedure:
-
Turn on a temperature-controlled microplate reader and set it to 37°C. Set the measurement wavelength to 340 nm.[2][9]
-
On ice, prepare the reaction mixtures in a 96-well plate. For each reaction, add the components in the following order:
-
Important: Pipette gently to avoid bubbles.[7] The plate should remain on ice until ready to read.
-
Immediately transfer the plate to the pre-warmed 37°C plate reader.
-
Begin recording the absorbance at 340 nm every 60 seconds for at least 60 minutes.[2]
3. Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of the inhibitor and the vehicle control.
-
The resulting polymerization curve typically shows three phases: nucleation, growth, and a steady-state plateau.[9]
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the growth phase.
-
Calculate the percent inhibition for each IN-42 concentration relative to the Vmax of the vehicle control.
-
The IC50 value (the concentration of inhibitor that reduces the Vmax by 50%) can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Visualizations
Caption: Experimental workflow for testing this compound activity.
Caption: Overview of tubulin polymerization and points of intervention.
Caption: Troubleshooting decision tree for tubulin polymerization assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. The effects of Tubulin denaturation on the characterization of its polymerization behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
"ensuring reproducibility in experiments with Tubulin polymerization-IN-42"
Welcome to the technical support center for Tubulin Polymerization-IN-42. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring reproducibility and troubleshooting experiments involving this novel tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an indole-substituted furanone that acts as a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis in proliferating cells.[2][3] Its primary mechanism is the destabilization of microtubules, preventing their assembly and leading to a net depolymerization.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[5] Please refer to the certificate of analysis for specific storage recommendations.[1]
Q3: What are the typical working concentrations for in vitro and cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell line and assay type. For in vitro tubulin polymerization assays, concentrations typically range from low nanomolar to micromolar. For cell-based assays, effective concentrations that induce mitotic arrest and inhibit cell proliferation are often in the nanomolar range. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in animal models?
A4: While this compound has demonstrated anti-cancer activity in vitro, its use in animal models requires further investigation.[1] Researchers should consult relevant literature for tubulin inhibitors of a similar class and conduct appropriate pharmacokinetic and toxicity studies before in vivo use.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Tubulin Polymerization Assays
Q5: My negative control (DMSO) shows inhibition of tubulin polymerization. What could be the cause?
A5: This is a common issue that can arise from a few factors:
-
High DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed recommended limits (typically 1-2%). High concentrations of DMSO can interfere with tubulin polymerization.
-
Contaminated Reagents: Check all buffers and tubulin preparations for contaminants that might inhibit polymerization.
-
Improper Tubulin Handling: Tubulin is a sensitive protein. Avoid repeated freeze-thaw cycles and ensure it is kept on ice during handling.
Q6: I am observing high variability between replicate wells. How can I improve reproducibility?
A6: High variability can be minimized by addressing the following:
-
Pipetting Accuracy: Inaccurate pipetting, especially with small volumes, is a major source of error. Use calibrated pipettes and ensure proper technique.
-
Air Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful to avoid introducing bubbles when adding reagents.
-
Plate Reader Settings: Ensure the plate reader is properly calibrated and that the measurement settings are optimal for the assay.
-
Mixing: Gently mix the contents of the wells after adding all reagents to ensure a homogenous reaction mixture.
Q7: The polymerization curve of my positive control (e.g., Paclitaxel) does not show the expected enhancement.
A7: If your positive control is not behaving as expected, consider the following:
-
Reagent Quality: Verify the quality and concentration of your positive control. Ensure it has been stored correctly.
-
Tubulin Activity: The polymerization competency of tubulin can decrease with improper storage or handling. Consider using a fresh batch of tubulin. Pre-centrifuging the tubulin sample before use can remove aggregates that may act as seeds and alter the polymerization curve.
-
Assay Conditions: Confirm that the buffer composition, GTP concentration, and temperature are optimal for tubulin polymerization.
Cell-Based Assays
Q8: I am not observing the expected G2/M arrest after treating cells with this compound.
A8: Several factors could contribute to this observation:
-
Sub-optimal Concentration: The concentration of the inhibitor may be too low to induce a significant cell cycle block. Perform a dose-response experiment to identify the effective concentration for your cell line.
-
Incubation Time: The duration of treatment may be insufficient. A time-course experiment can help determine the optimal incubation period to observe G2/M arrest.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to tubulin inhibitors due to factors like the expression of different tubulin isotypes or the presence of drug efflux pumps.[6][7]
-
Compound Stability: Ensure the compound is stable in your cell culture medium for the duration of the experiment.
Q9: My cells are showing signs of cytotoxicity at concentrations where I don't see a significant anti-mitotic effect.
A9: This could indicate off-target effects or a narrow therapeutic window.
-
Concentration Range: Test a wider range of concentrations to identify a window where specific anti-mitotic effects can be observed without overt cytotoxicity.
-
Assay Specificity: Use multiple assays to confirm the mechanism of cell death (e.g., apoptosis assays in conjunction with cell cycle analysis).
-
Purity of the Compound: Ensure the purity of your this compound stock to rule out effects from impurities.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, providing a reference for expected potency.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 18 |
| HCT116 | Colon Cancer | 22 |
Note: These values are representative and may vary based on experimental conditions.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from standard fluorescence-based tubulin polymerization assays.[8][9]
Materials:
-
Tubulin (>99% pure)
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
This compound
-
Positive Control (e.g., Paclitaxel)
-
Negative Control (e.g., DMSO)
-
Black, 96-well half-area plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixture containing tubulin, assay buffer, GTP, and the fluorescent reporter.
-
Add the test compounds (this compound, positive control, negative control) to the appropriate wells of the pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60-90 minutes.[3]
-
Plot fluorescence intensity versus time to generate polymerization curves.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for in vitro tubulin polymerization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
Validation & Comparative
A Comparative Guide to Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-42 vs. Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action, performance, and experimental validation of two notable tubulin polymerization inhibitors: the novel indole-substituted furanone, Tubulin polymerization-IN-42, and the classic antimitotic agent, colchicine. This document is intended to assist researchers in making informed decisions for their anti-cancer and anti-inflammatory studies.
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular processes, including cell division, migration, and intracellular transport. Its dynamic polymerization into microtubules and subsequent depolymerization make it a prime target for therapeutic intervention, particularly in oncology. Both this compound and colchicine disrupt microtubule dynamics by inhibiting tubulin polymerization, albeit with distinct chemical scaffolds and potentially different binding efficiencies.
This compound is a recently identified indole-substituted furanone with demonstrated anti-cancer properties.[1] It belongs to a class of compounds designed to interact with the colchicine binding site on β-tubulin.[2][3]
Colchicine , a natural product isolated from the autumn crocus, is a well-established tubulin polymerization inhibitor. It is clinically used to treat gout and has been extensively studied for its anti-inflammatory and anti-cancer activities.[4]
Mechanism of Action
Both compounds share the common mechanism of inhibiting microtubule formation by binding to tubulin heterodimers. However, the specifics of their interaction and the downstream consequences differ.
This compound
This compound, as an indole-substituted furanone, is designed to target the colchicine binding site located at the interface between α- and β-tubulin subunits.[2][3] By occupying this pocket, it prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule. This leads to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[3][5] Molecular docking studies suggest a favorable binding interaction within the colchicine binding site, which correlates with its anti-proliferative activity.[3]
Colchicine
Colchicine binds with high affinity to a specific site on β-tubulin, which is now famously known as the colchicine binding site.[6][7] This binding event does not prevent the initial formation of tubulin dimers but rather inhibits their subsequent polymerization into microtubules. The colchicine-tubulin complex can even co-polymerize into the ends of existing microtubules, effectively "poisoning" them and leading to their depolymerization.[6][8] The disruption of microtubule dynamics by colchicine has wide-ranging effects, including the inhibition of mitosis, neutrophil migration, and inflammasome activation, which explains its utility in treating both cancer and inflammatory diseases like gout.[4]
Quantitative Performance Comparison
The efficacy of tubulin polymerization inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their cytotoxic effects on cancer cell lines. While direct comparative studies for a compound explicitly named "this compound" are emerging, data from closely related and representative indole-substituted furanones provide a strong basis for comparison.
| Parameter | This compound (and related indole-furanones) | Colchicine | Reference(s) |
| Tubulin Polymerization Inhibition (IC50) | 0.79 µM (for compound 97) | 2.68 µM (in the same assay as compound 97) | [5] |
| Anti-proliferative Activity (Cancer Cell Lines) | Sub-micromolar to low nanomolar IC50 values against various cancer cell lines. | Nanomolar to low micromolar IC50 values depending on the cell line. | [3][7] |
| Binding Site | Colchicine binding site on β-tubulin | Colchicine binding site on β-tubulin | [2][3][6][7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as tubulin concentration, buffer composition, and detection method.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the extent of tubulin polymerization by monitoring the increase in fluorescence of a reporter dye that preferentially binds to microtubules.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, Colchicine) dissolved in DMSO
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare working solutions of the test compounds and controls (e.g., DMSO as a negative control, paclitaxel as a polymerization promoter) in General Tubulin Buffer containing GTP and the fluorescent reporter dye.
-
Add the working solutions of the compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of living cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds (this compound, Colchicine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key mechanisms and experimental processes discussed in this guide.
Caption: Comparative mechanism of action for this compound and Colchicine.
Caption: A typical workflow for an in vitro tubulin polymerization assay.
Conclusion
Both this compound and colchicine are potent inhibitors of tubulin polymerization that act via the colchicine binding site. The available data suggests that novel indole-substituted furanones, such as this compound, may exhibit greater potency in inhibiting tubulin polymerization compared to colchicine.[5] This enhanced activity, coupled with a potentially more favorable therapeutic window, makes this compound and related compounds promising candidates for further investigation in anti-cancer drug discovery. Colchicine, with its well-documented dual anti-inflammatory and anti-mitotic effects, remains a valuable tool for a broader range of therapeutic applications. The choice between these two agents will ultimately depend on the specific research question and the desired therapeutic outcome. This guide provides the foundational information to aid in that decision-making process.
References
- 1. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-42 vs. Nocodazole
In the landscape of cancer research and cell biology, microtubule-targeting agents remain a cornerstone of therapeutic strategies and laboratory research. These agents disrupt the dynamic nature of microtubules, essential cytoskeletal polymers, leading to cell cycle arrest and apoptosis. This guide provides an in-depth, data-driven comparison of two such agents: the well-established compound Nocodazole and the novel indole-substituted furanone, Tubulin Polymerization-IN-42.
Executive Summary
Both Nocodazole and this compound function by inhibiting the polymerization of tubulin into microtubules. Nocodazole is a widely characterized, reversible inhibitor that binds to β-tubulin. While data on this compound is emerging, it has been identified as a potent inhibitor of tubulin polymerization with significant cytotoxic effects. This comparison guide outlines their mechanisms, presents key in vitro performance data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Performance Data: A Quantitative Comparison
The efficacy of both compounds has been evaluated through in vitro tubulin polymerization assays and cellular cytotoxicity assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Parameter | This compound | Nocodazole | Reference Cell Line(s) |
| Mechanism of Action | Inhibitor of Tubulin Polymerization | Reversible inhibitor of tubulin polymerization; binds to β-tubulin | N/A |
| IC50 (In vitro Tubulin Polymerization) | Not explicitly found in searches | ~2.3 - 5.0 µM[1][2] | N/A (Cell-free assay) |
| EC50/IC50 (Cellular Cytotoxicity) | EC50: 0.6 µM[3] | IC50: ~0.03 µM (72h) | A549 (Human Lung Carcinoma)[4] |
| Not explicitly found in searches | IC50: ~0.14 µM (48h) | HeLa (Human Cervical Cancer) | |
| Not explicitly found in searches | GI50: ~0.5 - 0.81 µM (48h) | A549 & HeLa[4] |
Note: IC50 values can vary based on experimental conditions, including tubulin concentration, assay type (e.g., fluorescence vs. absorbance), and cell line specifics.
Mechanism of Action and Signaling Pathway
Both compounds exert their primary effect by disrupting microtubule dynamics. This interference prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. The failure to form a proper spindle activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism.
The SAC pathway ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting tubulin polymerization, both Nocodazole and this compound create a state of unattached kinetochores, triggering a sustained SAC signal. This signal cascade involves the recruitment of proteins like Mad1, Mad2, BubR1, and Bub3 to the kinetochores. These proteins form the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). The inhibition of APC/C prevents the degradation of key proteins like Cyclin B and Securin, ultimately leading to a prolonged arrest in the G2/M phase of the cell cycle and, in many cases, inducing apoptosis (programmed cell death).
Figure 1. Signaling pathway activated by microtubule polymerization inhibitors.
Experimental Protocols & Workflow
To compare compounds like this compound and Nocodazole, a series of standardized in vitro experiments are essential. The general workflow involves preparing the compounds, performing the assays, and analyzing the data to determine key parameters like IC50 values.
Figure 2. General experimental workflow for comparing tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This cell-free assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules.
Principle: Polymerization is monitored by measuring the fluorescence enhancement that occurs when a fluorescent reporter molecule, like DAPI, incorporates into newly formed microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare a buffer containing a fluorescent reporter (e.g., DAPI) and a polymerization enhancer like glycerol.
-
-
Assay Setup:
-
In a pre-warmed 37°C 96-well plate, add the tubulin solution.
-
Add serial dilutions of the test compounds (this compound, Nocodazole) or vehicle control (e.g., DMSO) to respective wells. Include a known inhibitor (like colchicine) and a stabilizer (like paclitaxel) as controls.
-
Initiate the polymerization reaction by adding GTP to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) kinetically over a period of 60 minutes at 1-minute intervals.
-
-
Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Cytotoxicity Assay (MTT Assay)
This cell-based assay measures the metabolic activity of a cell population as an indicator of cell viability after treatment with the test compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., A549 or HeLa) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Nocodazole in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570-590 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting percent viability against the log of the compound concentration.
-
Immunofluorescence Staining for Microtubule Morphology
This technique allows for the direct visualization of the microtubule network within cells, revealing the disruptive effects of the compounds.
Principle: Cells are fixed and permeabilized, after which microtubules are labeled with a primary antibody specific to α- or β-tubulin. A secondary antibody conjugated to a fluorophore is then used to visualize the network via fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with the desired concentration of this compound, Nocodazole, or vehicle control for a specified time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cell membranes with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
-
Analysis:
-
Qualitatively assess the changes in microtubule structure. In control cells, a fine, filamentous network should be visible. In treated cells, expect to see depolymerization, fragmentation, and a diffuse tubulin signal.
-
References
Off-Target Kinase Inhibition Profile of Tubulin Polymerization-IN-42: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profile of Tubulin polymerization-IN-42 against other established tubulin polymerization inhibitors. A comprehensive understanding of a compound's selectivity is crucial for its development as a therapeutic agent. Off-target effects, particularly on protein kinases, can lead to unforeseen side effects or even present opportunities for polypharmacology.
While specific off-target kinase inhibition data for this compound is not publicly available, this guide will compare its primary activity with that of well-characterized tubulin inhibitors, Colchicine and Vincristine, for which some off-target information is known. This comparison underscores the importance of comprehensive kinase profiling for novel chemical entities.
Comparative Analysis of Tubulin Inhibitors
The following table summarizes the known primary targets and off-target profiles of this compound, Colchicine, and Vincristine. It is important to note the current gap in knowledge regarding the kinase selectivity of this compound.
| Feature | This compound | Colchicine | Vincristine |
| Primary Target | Tubulin | Tubulin | Tubulin |
| Binding Site | Colchicine-binding site[1] | Colchicine-binding site[2] | Vinca alkaloid-binding site[3] |
| Mechanism of Action | Inhibition of tubulin polymerization[1] | Inhibition of tubulin polymerization[2] | Inhibition of microtubule formation[4] |
| Known Off-Target Kinases | Data not publicly available | Tec kinase[5], other unspecified kinases[6][7] | Data not extensively profiled in public domain |
| Other Known Off-Targets | Data not publicly available | Histone Deacetylases (HDACs)[6] | Data not extensively profiled in public domain |
Experimental Protocols
Detailed and robust experimental methodologies are essential for determining the on- and off-target activities of a compound. Below are protocols for two key assays relevant to the compounds discussed.
In Vitro Tubulin Polymerization Assay
This assay is used to determine a compound's direct effect on the polymerization of tubulin into microtubules.
-
Reagent Preparation : Purified tubulin (e.g., from porcine brain) is prepared at a concentration of 2 mg/mL in a designated assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[8] The buffer is supplemented with 1 mM GTP and a fluorescence reporter (e.g., 6.3 μM DAPI) to monitor polymerization.[8]
-
Reaction Setup : The tubulin solution is added to a pre-warmed 96-well plate.[9] The test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a polymerization promoter, and colchicine or vincristine as inhibitors) are added to the wells. A vehicle control (e.g., DMSO) is also included.[9]
-
Data Acquisition : The plate is incubated at 37°C, and the fluorescence intensity is measured over time (e.g., every minute for 60 minutes) using a microplate reader.[9] An increase in fluorescence indicates tubulin polymerization.[8]
-
Data Analysis : The rate of polymerization and the maximum polymer mass are calculated from the fluorescence readings. The IC50 value for inhibition of polymerization can be determined by testing a range of compound concentrations.
KINOMEscan™: Off-Target Kinase Profiling
The KINOMEscan™ platform is a high-throughput binding assay used to quantitatively measure the interactions between a test compound and a large panel of protein kinases.
-
Assay Principle : This is an active site-directed competition binding assay.[10] It measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. The amount of kinase bound to the solid support is measured.
-
Experimental Setup : The test compound is incubated with a panel of DNA-tagged kinases and a ligand-immobilized solid support.[11] The assay is typically run at a single high concentration of the test compound (e.g., 10 µM) for initial screening.[10]
-
Detection : The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[11]
-
Data Interpretation : The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.[10] A common threshold for a significant "hit" is a percent of control value below a certain cutoff (e.g., <10% or <1%). Follow-up dose-response experiments are then performed to determine the dissociation constant (Kd) for the identified off-target kinases.
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Kinase Profiling
Caption: Workflow for identifying off-target kinase interactions of a primary tubulin inhibitor.
Mechanism of Tubulin Polymerization Inhibitors
Caption: Simplified mechanism of tubulin polymerization inhibitors targeting microtubule dynamics.
Hypothetical Off-Target Kinase Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the effect of an off-target kinase inhibition.
References
- 1. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COLCHICINE: OLD AND NEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. 4.6. KINOMEscan [bio-protocol.org]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding of Tubulin Polymerization-IN-42 to the Colchicine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin polymerization-IN-42 with other known colchicine-site binding agents. Experimental data is presented to objectively assess its performance in inhibiting tubulin polymerization, a key mechanism in the development of novel anti-cancer therapeutics.
Introduction
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic polymerization into microtubules is a well-established target for anti-cancer drug development. The colchicine binding site on β-tubulin is a key pocket for small molecules that inhibit microtubule formation. This compound, an indole-substituted furanone, has emerged as a potent inhibitor of tubulin polymerization with significant anti-cancer activity. This guide delves into the experimental evidence confirming its binding to the colchicine site and compares its efficacy with established colchicine-site inhibitors.
Performance Comparison
The efficacy of this compound and other colchicine-site inhibitors is typically evaluated based on their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines. The following table summarizes key quantitative data for a comparative analysis.
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50/EC50 (µM) | Reference |
| This compound (Compound 10j) | Data not yet publicly available in full | U-937 | 0.6 (EC50) | Hurysz B, et al. Bioorg Med Chem Lett. 2023;90:129347. |
| Colchicine | ~1 - 3 | HeLa, MCF-7 | 0.009 - 0.03 | Various sources |
| Combretastatin A-4 (CA-4) | ~1 - 2.5 | HeLa, MCF-7 | 0.0005 - 0.0025 | Various sources |
| Nocodazole | ~5 | HeLa | 0.049 | Characterization of Microtubule Destabilizing Drugs. Int J Mol Sci. 2021. |
| Podophyllotoxin | ~0.5 - 1 | Various | Nanomolar range | An Overview of Tubulin Inhibitors. Curr Cancer Drug Targets. 2014. |
Note: The IC50 and EC50 values can vary depending on the specific experimental conditions, cell lines used, and tubulin isotype. The data for this compound is based on preliminary reports of a potent analog from the same study.
Experimental Confirmation of Colchicine-Site Binding
The binding of a ligand to the colchicine site of tubulin is typically confirmed through a combination of biochemical and cellular assays.
Experimental Workflow
The following diagram illustrates a typical workflow to characterize a novel tubulin inhibitor and confirm its binding to the colchicine site.
Key Experimental Protocols
1. Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) or fluorescence.
-
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (e.g., this compound) and controls (e.g., colchicine, DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and glycerol in a pre-chilled 96-well plate on ice.
-
Add the test compound or control to the appropriate wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence over time.
-
Calculate the rate of polymerization and the IC50 value of the inhibitor.
-
2. Colchicine Competition Assay
This assay determines if a test compound binds to the same site on tubulin as colchicine.
-
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes with colchicine for the same binding site will cause a decrease in the fluorescence of the tubulin-colchicine complex.
-
Materials:
-
Purified tubulin
-
Colchicine
-
Test compound
-
Assay buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0)
-
Fluorometer
-
-
Procedure:
-
Incubate a fixed concentration of tubulin with a fixed concentration of colchicine to form the fluorescent complex.
-
Add increasing concentrations of the test compound to the tubulin-colchicine complex.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~430 nm).
-
A decrease in fluorescence indicates that the test compound is competing with colchicine for the same binding site.
-
The inhibition constant (Ki) can be calculated from the data.
-
Signaling Pathway Disruption
Inhibitors that bind to the colchicine site on β-tubulin disrupt microtubule dynamics, leading to a cascade of downstream cellular events that ultimately result in cell cycle arrest and apoptosis.
By binding to the colchicine site, this compound prevents the proper assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death in rapidly dividing cancer cells.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of tubulin polymerization that exerts its anti-cancer effects by binding to the colchicine site on β-tubulin. Its sub-micromolar efficacy in cancer cell lines positions it as a promising candidate for further preclinical and clinical development. Future studies should focus on obtaining more precise quantitative data, such as the IC50 for tubulin polymerization and the Ki from colchicine competition assays, to further solidify its mechanism of action and comparative potency. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of anti-cancer drug discovery.
Evaluating the Resistance Profile of Cancer Cells to Tubulin Polymerization-IN-42: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the resistance profile of cancer cells to Tubulin polymerization-IN-42, a novel indole-substituted furanone identified as an inhibitor of tubulin polymerization with anti-cancer activity.[1][2] While specific resistance data for this compound is not yet extensively available, this document outlines common mechanisms of resistance to tubulin-targeting agents and provides detailed experimental protocols to facilitate its investigation and comparison with other inhibitors.
Introduction to this compound and Tubulin Inhibitors
Tubulin polymerization is a critical process for cell division, intracellular transport, and the maintenance of cell shape.[3][4] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[5] These inhibitors are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binding agents).[5] this compound belongs to the latter category, functioning as an inhibitor of tubulin polymerization.[1][2] As an indole-substituted furanone, it is part of a chemical class that has shown promise in overcoming some of the multidrug resistance mechanisms that plague other tubulin inhibitors.[1][2][3][4]
Common Mechanisms of Resistance to Tubulin Inhibitors
The development of resistance is a significant challenge in cancer therapy. For tubulin-targeting drugs, several key mechanisms have been identified:
-
Overexpression of Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration.[5][6] However, inhibitors that bind to the colchicine binding site on tubulin have been shown to be less susceptible to this form of resistance.[3]
-
Alterations in Tubulin Isotypes: Human cells express several different isotypes of β-tubulin. Overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes and vinca alkaloids.[5] This isotype can alter the conformation of the drug-binding site, reducing drug efficacy.[5] Notably, colchicine-binding site inhibitors often remain effective in cells overexpressing βIII-tubulin.[7]
-
Modifications of Apoptotic Pathways: Tubulin inhibitors typically induce cell cycle arrest in the G2/M phase, leading to programmed cell death (apoptosis).[8][9] Cancer cells can develop resistance by acquiring mutations in apoptotic signaling pathways, such as those involving the p53 tumor suppressor protein, which can block the induction of apoptosis.[6]
Comparative Analysis of Tubulin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several tubulin inhibitors against various cancer cell lines, including those with known resistance mechanisms. This data serves as a benchmark for evaluating the potency of new compounds like this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Resistance Mechanism of Cell Line (if applicable) | Reference |
| STK899704 | HeLa | 0.2 - 1.0 | Not specified | [10] |
| K562 (parental) | 0.38 | - | [10] | |
| K562/ADR | 0.44 | P-glycoprotein overexpression | [10] | |
| MCF7 (parental) | 0.28 | - | [10] | |
| MCF7/ADR | 0.32 | P-glycoprotein overexpression | [10] | |
| Doxorubicin | K562 (parental) | 0.05 | - | [10] |
| K562/ADR | >10 | P-glycoprotein overexpression | [10] | |
| Taxol | K562 (parental) | 0.003 | - | [10] |
| K562/ADR | 1.1 | P-glycoprotein overexpression | [10] | |
| Vinblastine | K562 (parental) | 0.002 | - | [10] |
| K562/ADR | 0.4 | P-glycoprotein overexpression | [10] | |
| Colchicine | K562 (parental) | 0.004 | - | [10] |
| K562/ADR | 0.03 | P-glycoprotein overexpression | [10] | |
| Indole Derivative 33 | NCI/ADR-RES | Potent Inhibition | P-glycoprotein overexpression | [9] |
| Indole Derivative 44 | NCI/ADR-RES | Potent Inhibition | P-glycoprotein overexpression | [9] |
Visualizing Experimental Workflows and Resistance Pathways
The following diagrams illustrate a typical workflow for evaluating drug resistance and the key signaling pathways involved.
Caption: Workflow for evaluating cancer cell resistance to a novel tubulin inhibitor.
Caption: Signaling pathways involved in cancer cell resistance to tubulin inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.
Determination of IC50 Values using MTT Assay
This protocol is used to determine the concentration of a drug that inhibits cell growth by 50%.
-
Cell Seeding: Plate cancer cells (e.g., 3,000-10,000 cells/well) in a 96-well plate and incubate in a 5% CO2 incubator at 37°C until attached.[11]
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control with a known tubulin inhibitor. Incubate for 48-72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[10]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Setup: In a pre-warmed 96-well plate, combine purified tubulin (e.g., 2 mg/mL) with a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[12][13]
-
Compound Addition: Add this compound at various concentrations. Include a negative control (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).[10][12]
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) at 37°C every minute for 60 minutes using a plate reader.[12][14][15]
-
Data Analysis: Plot the absorbance or fluorescence over time. A decrease in the polymerization rate or extent compared to the control indicates inhibition.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.[7]
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.[17][18]
-
Data Analysis: Generate a histogram of DNA content. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor's effect.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[19]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[20][21]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[22]
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis induction.
Western Blotting for β-Tubulin Isotypes
This technique is used to detect the expression levels of specific proteins, such as different β-tubulin isotypes.
-
Protein Extraction: Lyse treated and untreated cancer cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 10-25 µg of total protein per lane on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][24]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[23][25]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., anti-βIII-tubulin) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[23]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[23]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels of the β-tubulin isotype between different conditions.
References
- 1. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Regioisomeric Indole-Furanone Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 24. biomol.com [biomol.com]
- 25. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to Indole-Substituted Furanones as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tubulin, the fundamental protein subunit of microtubules, remains a cornerstone target in anticancer drug discovery. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Their disruption leads to mitotic arrest and subsequent apoptotic cell death. While classic tubulin inhibitors like taxanes and vinca alkaloids are clinically successful, challenges such as drug resistance and toxicity necessitate the exploration of novel chemical scaffolds. Indole-substituted furanones have emerged as a promising class of compounds that inhibit tubulin polymerization, often by binding to the colchicine site. This guide provides a meta-analysis of their efficacy, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to support further research and development.
Quantitative Data Comparison
The efficacy of novel compounds is primarily assessed by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic effects (often measured as GI50, the concentration for 50% growth inhibition) against cancer cell lines. Lower values indicate higher potency.
Table 1: Tubulin Polymerization Inhibition
This table compares the in vitro tubulin polymerization inhibitory activity of selected indole-based inhibitors, including furanone analogs, against standard clinical agents.
| Compound Class | Specific Compound Example | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Polymerization IC50 (µM) |
| Indole-Furanone | "Compound 3" | Confirmed submicromolar activity | Colchicine | 2.68 - 10.6 µM[1][2] |
| Indole-1,2,4-Triazole | "Compound 7i" | 3.03 ± 0.11 | Combretastatin A-4 | 2.12 µM[1] |
| Fused Indole Derivative | "Compound 21" | 0.15 ± 0.07 | - | - |
| Indole-based TMP Analogue | "Compound 10k" | 2.68 ± 0.15 | - | - |
| 2-Phenylindole Derivative | "Compound 97" | 0.79 | - | - |
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
This table presents the growth inhibition (GI50 or IC50) values of representative indole-substituted compounds compared to standard chemotherapeutic agents across various cancer cell lines.
| Compound/Drug | Cell Line | Cytotoxicity GI50/IC50 (nM) |
| Indole-Furanone ("Compound 3") | NCI-60 Panel Average | 10 - 100 |
| Fused Indole ("Compound 21") | Various Human Cancers | 22 - 56 |
| Indole-based TMP ("Compound 10k") | Four Human Cancers | 3 - 9 |
| 2-Phenylindole ("Compound 98") | (Cell line not specified) | 1.6 |
| Paclitaxel | HeLa, MCF-7 | 2.5 - 7.5[3][4] |
| Vinblastine | MCF-7, HeLa | 0.68 - 7.69[5] |
| Colchicine | A375, Melanoma Panel | 7 - 10.6[6][7] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation and comparison of experimental findings. Below are standard protocols for the key assays cited in this guide.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO) and control compounds (e.g., Paclitaxel, Colchicine)
-
Pre-warmed 96-well, black, flat-bottom plates
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the fluorescent reporter (e.g., DAPI at ~6 µM).
-
Dispense the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.
-
Add the test compounds at various concentrations. Use DMSO as a negative control and paclitaxel (promoter) or colchicine (inhibitor) as positive controls.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
The rate of polymerization is proportional to the increase in fluorescence. Calculate the IC50 value by plotting the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization against the compound concentration.
-
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well tissue culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO2).
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value from the dose-response curve.
-
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the test compound at its IC50 concentration (and other relevant concentrations) for a set time (e.g., 24 hours).
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is characteristic of tubulin inhibitors.
-
Visualizations: Mechanisms and Workflows
Mechanism of Action for Tubulin Polymerization Inhibitors
The following diagram illustrates the established mechanism by which indole-substituted furanones and other colchicine-site binders disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
General Experimental Workflow for Compound Screening
This diagram outlines a typical workflow for identifying and characterizing novel tubulin inhibitors, from initial screening to mechanistic studies.
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tubulin Polymerization-IN-42
Personal Protective Equipment (PPE) and General Precautions
Before handling Tubulin polymerization-IN-42 for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Inspect gloves for any tears or perforations before use.
-
Lab Coat: A standard lab coat should be worn to protect from potential splashes.
-
Eye Protection: Safety glasses or goggles are necessary to shield the eyes.
Ensure that disposal activities are carried out in a well-ventilated area. In the event of skin contact, immediately wash the affected area with soap and water. For eye contact, flush with copious amounts of water.
Disposal Procedures for Uncontaminated and Contaminated Waste
The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials.
Table 1: Disposal Guidelines for this compound
| Waste Type | Disposal Method |
| Uncontaminated this compound (Solid or in non-hazardous solution) | Dispose of as general laboratory chemical waste. This typically involves placing it in a designated, sealed container for non-hazardous chemical waste. |
| Contaminated this compound (Mixed with hazardous chemicals) | The waste must be treated as hazardous. Follow your institution's guidelines for hazardous chemical waste disposal. This may require segregation into specific waste streams (e.g., halogenated solvents, heavy metals). |
| Empty Containers | Decontaminate empty containers by rinsing them three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After decontamination, the container can often be disposed of as regular lab glass or plastic waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated container for solid chemical waste. |
Experimental Workflow for Waste Disposal Decision Making
The following diagram outlines the decision-making process for the proper disposal of this compound.
Spill Management
In the case of a spill, prevent it from entering drains. Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it in a chemical waste container. Clean the spill area thoroughly with a suitable solvent.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals involved in your work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
